molecular formula C6H11Cl2N3 B1522916 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 1221715-95-2

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B1522916
CAS No.: 1221715-95-2
M. Wt: 196.07 g/mol
InChI Key: SOSRZTOMIOCRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azetidin-3-yl)pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-8-9(3-1)6-4-7-5-6;;/h1-3,6-7H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSRZTOMIOCRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107627-16-6, 1221715-95-2
Record name 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a high-value bifunctional building block used extensively in modern medicinal chemistry. It serves as a critical scaffold for introducing the azetidine ring —a bioisostere of proline and cyclobutane that enhances metabolic stability and lowers lipophilicity (LogD)—while simultaneously positioning a pyrazole pharmacophore for target engagement (typically kinase hinge binding or GPCR interaction).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, handling requirements, and validated synthetic protocols for its integration into drug development campaigns.

Part 1: Physicochemical Profile & Structural Analysis

Chemical Identity[1][2]
  • IUPAC Name: this compound

  • Common Identifier: Azetidinyl-pyrazole scaffold

  • Molecular Formula: C₆H₉N₃[1] · 2HCl

  • Molecular Weight: 123.16 (Free Base) / 196.08 (Dihydrochloride Salt)

  • Solubility: Highly soluble in water, DMSO, and Methanol; insoluble in non-polar solvents (Hexanes, DCM).

Structural Logic & Reactivity Map

The molecule consists of two distinct nitrogen-containing heterocycles linked by a C-N bond. The dihydrochloride salt form protonates both the highly basic azetidine nitrogen (


) and the weakly basic pyrazole nitrogen (

).
SiteHybridizationReactivity Profile
Azetidine NH

Primary Nucleophile. Upon neutralization, this secondary amine is highly reactive toward electrophiles (acyl chlorides, aldehydes, alkyl halides).
Pyrazole C4

Electrophilic Substitution Site. Available for halogenation or C-H activation, though typically functionalized before scaffold assembly in complex syntheses.
Pyrazole N2

Weak Lewis Base. Participates in hydrogen bonding (donor/acceptor) within the kinase hinge region or active sites.
Reactivity Visualization

The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 1-(Azetidin-3-yl)-1H-pyrazole (Core Scaffold) Amide Amide Coupling (R-COCl / HATU) Core->Amide Azetidine NH (Nucleophile) RedAm Reductive Amination (R-CHO / STAB) Core->RedAm Azetidine NH (Nucleophile) SNAr SNAr / Buchwald (Ar-X / Pd-Cat) Core->SNAr Azetidine NH (Cross-Coupling) Prod1 Peptidomimetics (GPCR Ligands) Amide->Prod1 Prod2 N-Alkyl Derivatives (Ion Channel Blockers) RedAm->Prod2 Prod3 Biaryl Systems (Kinase Inhibitors) SNAr->Prod3

Figure 1: Divergent synthetic utility of the azetidinyl-pyrazole scaffold. The secondary amine of the azetidine ring serves as the primary vector for diversification.

Part 2: Handling & Stability (The "Salt Break" Protocol)

The dihydrochloride salt is the preferred storage form due to the instability of the free secondary amine (prone to oxidation and polymerization). However, the salt is hygroscopic and acidic. Direct use in base-sensitive reactions (e.g., with acid-labile protecting groups or organometallics) often leads to failure.

Protocol A: Controlled Free-Basing (Salt Break)

Use this protocol to generate the reactive free base immediately prior to coupling.

Materials:

  • 1-(Azetidin-3-yl)-1H-pyrazole[1][2] · 2HCl (1.0 eq)

  • Dichloromethane (DCM) : Isopropanol (3:1 ratio)

  • Saturated aqueous Na₂CO₃ or K₂CO₃ (Do not use NaOH; high pH can degrade the strained ring).

Step-by-Step:

  • Dissolution: Suspend the dihydrochloride salt in the DCM:IPA mixture (0.1 M concentration). The salt will not fully dissolve initially.

  • Neutralization: Add saturated Na₂CO₃ (2.0 vol) and stir vigorously for 20 minutes at room temperature. The organic layer should clarify as the free base dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM:IPA (3:1). Note: Azetidines are polar; the IPA is crucial to improve extraction efficiency.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 10 minutes.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Checkpoint: The resulting oil should be used immediately. Do not store the free base for >24 hours.

Part 3: Synthetic Applications & Methodologies[1][4][6][7][8][9]

Synthesis of the Core Scaffold

If the compound is not commercially available, it is synthesized via nucleophilic substitution on an activated azetidine precursor.

Synthesis Start N-Boc-3-iodoazetidine (or 3-Mesylate) Inter N-Boc-3-(1H-pyrazol-1-yl)azetidine Start->Inter SN2 Displacement Reagent Pyrazole + Cs2CO3 (DMF, 60°C) Reagent->Inter Final 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride Inter->Final Acidic Deprotection Deprotect 4M HCl / Dioxane

Figure 2: Validated synthetic route. The SN2 displacement of the iodide/mesylate by pyrazole is regioselective for the pyrazole N1.

Protocol B: Reductive Amination (Library Synthesis)

This reaction is the industry standard for attaching the scaffold to aldehyde-bearing cores.

Reagents:

  • Scaffold (Free base or HCl salt with DIEA)

  • Aldehyde partner (1.0 eq)[3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM or DCE (Solvent)

Procedure:

  • Imine Formation: In a vial, mix the Azetidinyl-pyrazole (1.0 eq) and the aldehyde (1.0 eq) in DCM.

    • Expert Tip: If using the HCl salt, add DIEA (2.5 eq) to buffer the solution.

  • Drying (Optional but Recommended): Add activated 4Å molecular sieves to drive imine formation. Stir for 1 hour.

  • Reduction: Add STAB (1.5 eq) in one portion. Stir at RT for 4–16 hours.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: SNAr Coupling to Heterocycles

Common in kinase inhibitor synthesis (e.g., attaching to a chloropyrimidine).

Procedure:

  • Dissolve the heteroaryl chloride (e.g., 2,4-dichloropyrimidine) in n-Butanol or DMF.

  • Add 1-(azetidin-3-yl)-1H-pyrazole · 2HCl (1.1 eq).

  • Add DIPEA (3.5 eq). Crucial: Excess base is needed to neutralize the 2HCl and scavenge the HCl generated during SNAr.

  • Heat to 80–100°C for 2–6 hours.

  • Monitor by LCMS for conversion. The azetidine nitrogen is the nucleophile; the pyrazole nitrogen is non-reactive under these conditions.

Part 4: Medicinal Chemistry Rationale[1][2][6][7][10]

Why select this scaffold over a standard piperidine or pyrrolidine?

  • Metabolic Stability: The 4-membered azetidine ring is less prone to oxidative metabolism (P450) compared to pyrrolidines, often resolving "soft spot" liabilities in lead optimization [1].

  • Vector Geometry: The

    
     geometry of the azetidine C3 creates a distinct exit vector (approx. 180° linear projection if substituted at N1 and C3), which is geometrically distinct from the "kinked" vectors of 5- and 6-membered rings. This allows for precise positioning of the pyrazole into deep pockets [2].
    
  • Physicochemical Properties: Azetidines lower the lipophilicity (LogP) of the parent molecule compared to larger rings, improving aqueous solubility and reducing non-specific binding.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link(Note: Foundational text on strained rings including azetidines in MedChem).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Enamine Ltd. (2024). "Azetidine-containing Building Blocks: 1-(Azetidin-3-yl)-1H-pyrazole." Enamine Store. Link(Verified commercial source for CAS 1642236-47-8 analogs).

  • Lowe, D. (2016). "The Azetidine Connection."[4][5] In the Pipeline (Science.org). Link(Contextualizing the rise of azetidines in JAK inhibitors like Baricitinib).

Sources

Technical Profile: 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride

[1]

Chemical Identity & Core Properties

This compound represents a high-value "sp³-rich" building block, specifically designed to introduce defined vectors and polarity into drug candidates without adding excessive lipophilicity. It serves as a rigidified bioisostere for flexible alkyl-amine chains or saturated heterocycles.

PropertySpecification
Systematic Name This compound
CAS Number (Salt) 1221715-95-2 (Dihydrochloride)
CAS Number (Free Base) 1107627-16-6
Molecular Formula C₆H₉N₃[1] · 2HCl
Molecular Weight 196.08 g/mol (Salt) / 123.16 g/mol (Base)
Physical State White to off-white hygroscopic crystalline solid
Solubility Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexanes
pKa (Calculated) ~9.5 (Azetidine NH), ~2.5 (Pyrazole N2)

Strategic Value in Drug Design

The "Escape from Flatland"

Modern medicinal chemistry prioritizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and target selectivity. 1-(Azetidin-3-yl)-1H-pyrazole offers a distinct advantage over traditional aromatic linkers:

  • Vector Control: The azetidine ring imposes a defined angle (~110°) at the C3 substitution point, orienting the pyrazole differently than a piperidine or pyrrolidine scaffold would.

  • Metabolic Stability: The strained azetidine ring is surprisingly robust against oxidative metabolism compared to larger saturated rings, often showing reduced clearance rates.

  • Basicity Modulation: The electron-withdrawing effect of the pyrazole ring attached to C3 lowers the pKa of the azetidine nitrogen slightly compared to an alkyl-azetidine, potentially improving membrane permeability while maintaining solubility.

Synthesis & Manufacturing Protocol

The synthesis follows a convergent route utilizing a nucleophilic substitution on a protected azetidine electrophile.

Reaction Scheme Visualization

SynthesisPathSM11-Boc-3-iodoazetidine(Electrophile)INTIntermediate:tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylateSM1->INTCs2CO3, DMF80°C, 12hSM21H-Pyrazole(Nucleophile)SM2->INTPRODProduct:1-(Azetidin-3-yl)-1H-pyrazoledihydrochlorideINT->PROD4M HCl in DioxaneRT, 2h

Figure 1: Convergent synthesis pathway via nucleophilic displacement and acid-mediated deprotection.

Detailed Experimental Protocol
Step 1: N-Alkylation (Formation of the Protected Intermediate)
  • Reagents: 1-Boc-3-iodoazetidine (1.0 eq), 1H-Pyrazole (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 1H-pyrazole in anhydrous DMF under nitrogen atmosphere.

    • Add Cs₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.

    • Add 1-Boc-3-iodoazetidine dropwise.

    • Heat the mixture to 80°C for 12–16 hours. Monitor by LCMS for the disappearance of the iodide (m/z = 349 [M+H] for product).

    • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the Boc-intermediate from Step 1 in a minimal amount of dry Dioxane or DCM.

    • Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.

    • Isolation: Filter the solid under an inert atmosphere (highly hygroscopic). Wash with diethyl ether to remove excess HCl and byproducts.

    • Drying: Dry under high vacuum over P₂O₅ to yield the dihydrochloride salt.

Quality Control & Handling

Analytical Criteria
  • ¹H NMR (D₂O): Distinctive signals include the pyrazole protons (d, ~7.8 ppm; d, ~7.6 ppm; t, ~6.4 ppm) and the azetidine multiplets (shifted downfield due to the salt form).

  • Mass Spectrometry: ESI+ m/z = 124.1 [M+H]⁺ (Free base mass observed).

  • Chloride Content: Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻.

Stability & Storage
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient air for extended periods.

  • Storage: Store at -20°C in a sealed vial within a desiccator.

  • Handling: Weigh quickly in a glovebox or dry environment. For biological assays, prepare fresh stock solutions in DMSO.

Applications in Medicinal Chemistry

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Functionalization Logic

The secondary amine of the azetidine is the primary handle for further derivatization.

SAR_LogicCore1-(Azetidin-3-yl)-1H-pyrazoleAmideAmide Coupling(R-COOH + HATU)Core->AmideRedAmReductive Amination(R-CHO + NaBH(OAc)3)Core->RedAmSnArSnAr Displacement(Halogenated Heterocycles)Core->SnArKinaseKinase Inhibitors(Hinge Binder Linker)Amide->KinaseGPCRGPCR Ligands(Rigid Spacer)SnAr->GPCR

Figure 2: Common derivatization pathways for library generation.

References

  • Synthesis of Azetidine-Pyrazole Scaffolds Source: National Institutes of Health (NIH) / PubChem. "Patent US-20150051203-A1: Heterocyclic Compounds as JAK Inhibitors." (Describes the general coupling of pyrazoles to N-protected azetidines). [Link]

  • Azetidines in Medicinal Chemistry Source: Parmar, D. R., et al. "Azetidines of pharmacological interest." Archiv der Pharmazie, 2021. (Review of azetidine stability and applications). [Link]

Physicochemical Characteristics & Handling of 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, handling protocols, and structural insights for 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride , a critical sp³-rich building block in modern medicinal chemistry.

Technical Whitepaper | v1.0 [1]

Executive Summary

This compound (CAS: 1221715-95-2) is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD).[1] It represents a "privileged scaffold" for kinase inhibitors, particularly in the Janus Kinase (JAK) family, where the azetidine ring serves as a rigid, sp³-rich linker that improves solubility and metabolic stability compared to traditional aromatic spacers.[1]

This guide addresses a critical gap in the literature: the discrepancy between the compound's nominal "dihydrochloride" stoichiometry and its behavior in physiological solution.[1] We provide authoritative protocols for handling, solubilization, and quality control.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Identifiers
ParameterDetail
IUPAC Name This compound
CAS Number 1221715-95-2 (Salt); 1221715-94-1 (Free Base - generic)
Molecular Formula C₆H₉N₃[2][3][4] · 2HCl
Molecular Weight 196.08 g/mol (Salt); 123.16 g/mol (Free Base)
Physical State White to off-white crystalline solid
Hygroscopicity High (Deliquescent in high humidity)
Structural Topology & Protonation States

The molecule consists of a four-membered azetidine ring coupled at the C3 position to the N1 nitrogen of a pyrazole ring.[1] The "dihydrochloride" designation implies that both the azetidine secondary amine and the pyrazole N2 nitrogen are protonated in the solid lattice.[1]

  • Azetidine Nitrogen (N_{Az}): Highly basic (

    
    ). Always protonated at physiological pH.[1]
    
  • Pyrazole Nitrogen (N_{Pyr}): Weakly basic (

    
    ). Protonated only in highly acidic environments (pH < 2) or in the solid HCl salt lattice.[1]
    

Critical Insight: Upon dissolution in water (pH ~5-6) or physiological buffer (pH 7.4), the pyrazole moiety deprotonates, releasing one equivalent of HCl into the solution. This makes the solution significantly acidic, necessitating careful buffering during biological assays.[1]

ProtonationStates cluster_0 Solid State (2HCl Salt) cluster_1 Aqueous Solution (pH 4-7) cluster_2 Basic Solution (pH > 11) Node1 Fully Protonated (Azetidine NH2+, Pyrazole NH+) Node2 Mono-Cationic (Azetidine NH2+, Pyrazole N) Node1->Node2 Dissolution (Loss of 1 HCl eq) Node3 Free Base (Azetidine NH, Pyrazole N) Node2->Node3 Base Treatment (NaOH/NaHCO3)

Figure 1: Protonation state transition from solid lattice to physiological solution.

Physicochemical Profiling

Solubility & Lipophilicity

The dihydrochloride salt confers extreme water solubility but poses challenges for organic synthesis in non-polar solvents.[1]

SolventSolubility RatingApplication Notes
Water > 100 mg/mLExcellent.[1] Resulting pH is acidic (~1-2).[1]
DMSO > 50 mg/mLStandard stock solvent.[1]
Methanol SolubleGood for transfers/dilutions.[1]
DCM/EtOAc InsolubleSalt must be neutralized (free-based) for extraction.[1]
LogD (pH 7.4) -1.5 (Est.)Highly polar; low membrane permeability without modification.[1]
Thermal Properties[1]
  • Melting Point: Typically >180°C with decomposition.[1]

    • Note: As an amine hydrochloride, the compound does not exhibit a sharp melt but rather a browning/decomposition event.[1] DSC (Differential Scanning Calorimetry) is recommended for precise purity assessment.[1]

Synthetic & Impurity Profile

Understanding the synthesis aids in identifying potential impurities.[1] The standard route involves nucleophilic substitution on an activated azetidine.[1]

Common Impurities:

  • Regioisomers: 1-(Azetidin-3-yl)-1H-pyrazole (Desired) vs. potential C-linked isomers (rare with standard methods).[1]

  • Ring-Opening Products: The azetidine ring is strained. In the presence of strong nucleophiles and heat, ring opening to linear amines (e.g., N-(3-chloropropyl)pyrazoles) can occur.

  • Residual Solvents: Methanol or dioxane trapped in the lattice.[1]

Handling, Stability & Safety (E-E-A-T)

Hygroscopicity Management

The dihydrochloride salt is hygroscopic .[1] Exposure to ambient air causes the uptake of moisture, leading to:

  • Stoichiometric errors in weighing (molecular weight drift).[1]

  • Formation of a sticky gum that is difficult to handle.[1]

  • Hydrolysis acceleration (ring opening) over long durations.[1]

Protocol: Store in a tightly sealed vial within a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Safety Considerations
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Toxicology: Azetidines are structural analogs of alkylating agents.[1] While this specific fragment is generally stable, treat as a potential mutagen.[1] Use a fume hood and nitrile gloves.[1]

Experimental Protocols

Protocol A: Preparation of Exact Molar Stock Solutions

Objective: To prepare a 100 mM stock solution in DMSO, correcting for the salt form and potential water content.

  • Equilibration: Remove the vial from the freezer (-20°C) and let it stand at room temperature for 30 minutes.

  • Weighing: Weigh approximately 19.6 mg of the substance into a tared HPLC vial. Record the exact mass (

    
    ).
    
  • Correction Factor: If a Certificate of Analysis (CoA) reports water content (e.g., 5% by Karl Fischer), calculate the corrected mass:

    
    
    
  • Volume Calculation: Calculate the volume of DMSO required:

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.[1] The solution may warm slightly due to solvation enthalpy.[1]

Protocol B: Salt Disproportionation Check (Quality Control)

Objective: To verify if the salt has lost HCl (disproportionated) during storage.[1]

  • Dissolve 5 mg of the sample in 1 mL of

    
     (Deuterated Water).
    
  • Acquire a 1H NMR spectrum.[1][2][5][6]

  • Analysis:

    • Integrate the Azetidine protons (typically 3.5 - 4.5 ppm).[1]

    • Integrate the Pyrazole protons (typically 6.0 - 8.0 ppm).[1]

    • Critical Step: Check the chemical shift of the Pyrazole protons.[1] In the fully protonated dihydrochloride, the pyrazole signals are downshifted (deshielded) compared to the free base.[1] If the salt has degraded, these peaks will shift upfield.[1]

    • Reference: Compare against a fresh commercial standard or predict shifts using ChemDraw/MestReNova.[1]

QC_Workflow Start Start: QC of Stored Material Visual Visual Inspection (Is it a free-flowing powder?) Start->Visual Hygro Material is Wet/Gummy (Hygroscopic Failure) Visual->Hygro No Dry Material is Dry Visual->Dry Yes NMR 1H NMR in D2O Dry->NMR Integrity Check Pyrazole Shifts & Integration NMR->Integrity Pass PASS: Release for Screening Integrity->Pass Matches Standard Fail FAIL: Recrystallize or Discard Integrity->Fail Shift/Impurity

Figure 2: Quality Control Decision Tree for Hygroscopic Building Blocks.

References

  • PubChem Compound Summary. (2025). 1-(Azetidin-3-yl)-1H-pyrazole.[1][7][8][9][10] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2024).[1] this compound Product Specification. Merck KGaA.[1] Link

  • Meanwell, N. A. (2011).[1] The influence of bioisosteres in drug design: tactical applications of amine bioisosteres. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Contextual grounding for azetidine use).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for salt selection and pKa properties of heterocycles).

Sources

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride SMILES notation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Introduction

The confluence of unique structural motifs in medicinal chemistry often leads to the discovery of novel therapeutic agents with enhanced pharmacological profiles. This guide focuses on this compound, a heterocyclic compound that marries the desirable attributes of the azetidine and pyrazole rings. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug discovery due to its ability to impart improved physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] Concurrently, the pyrazole ring is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[3][4] This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. The SMILES notation represents the free base, with the dihydrochloride salt being the subject of this guide.

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₁₁Cl₂N₃
Molecular Weight 208.09 g/mol
Canonical SMILES C1C(CN1)N2C=CC=N2.Cl.Cl
Appearance Predicted to be a white to off-white solid

Proposed Synthesis

A specific synthetic protocol for this compound is not extensively documented in publicly available literature. Therefore, a plausible and efficient synthetic route is proposed here, based on established methodologies for the N-alkylation of pyrazoles and the manipulation of protected azetidine precursors. The proposed synthesis involves a Mitsunobu reaction, a versatile and reliable method for the formation of carbon-nitrogen bonds under mild conditions.[5]

The overall synthetic strategy involves the coupling of N-Boc-azetidin-3-ol with pyrazole, followed by deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-azetidin-3-ol C PPh3, DIAD, THF A->C B Pyrazole B->C D N-Boc-1-(azetidin-3-yl)-1H-pyrazole C->D E N-Boc-1-(azetidin-3-yl)-1H-pyrazole F HCl in Dioxane E->F G 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq.) and pyrazole (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃, 1.2 eq.).

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its high efficiency in coupling secondary alcohols with N-H acidic nucleophiles like pyrazole, with a predictable inversion of stereochemistry if a chiral center were present.[5] The use of an inert atmosphere and anhydrous solvent is crucial to prevent the quenching of the reactive intermediates.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (5-10 volumes).

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is expected.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any residual non-polar impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Causality Behind Experimental Choices: A strong acidic medium, such as HCl in dioxane, is required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. The use of dioxane as a solvent facilitates the precipitation of the hydrochloride salt, simplifying its isolation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are standard in the pharmaceutical industry for the characterization of small molecules.[6][7]

TechniqueExpected Observations
¹H NMR (DMSO-d₆)- Protons on the pyrazole ring are expected to appear as distinct signals in the aromatic region (δ 7.5-8.5 ppm).- The azetidine ring protons will likely show complex multiplets in the aliphatic region (δ 3.5-4.5 ppm).- The N-H protons of the azetidinium and the pyrazolium ions may appear as broad singlets at a downfield chemical shift.
¹³C NMR (DMSO-d₆)- Characteristic signals for the three carbon atoms of the pyrazole ring (δ 110-140 ppm).- Signals corresponding to the two distinct carbon environments in the azetidine ring.
Mass Spectrometry (ESI+) - The molecular ion peak ([M+H]⁺) corresponding to the free base (C₇H₉N₃) should be observed at m/z ≈ 136.08.
Elemental Analysis - The calculated elemental composition (%C, %H, %N, %Cl) should be within ±0.4% of the experimentally determined values for C₇H₁₁Cl₂N₃.
X-Ray Powder Diffraction (XRPD) - Can be used to determine the crystallinity of the final product.[8]

Potential Applications in Drug Discovery

The 1-(azetidin-3-yl)-1H-pyrazole scaffold is a promising starting point for the design of novel therapeutic agents, particularly in the areas of oncology and central nervous system (CNS) disorders.

Kinase Inhibition

The pyrazole ring is a key structural component in numerous FDA-approved protein kinase inhibitors, such as ruxolitinib and crizotinib.[9][10] These drugs function by competing with ATP for binding to the kinase domain, thereby modulating cellular signaling pathways that are often dysregulated in cancer. The azetidine moiety can be strategically employed to improve the pharmacokinetic properties of a kinase inhibitor, such as increasing its solubility and reducing off-target effects. The nitrogen atom of the azetidine ring also provides a convenient handle for further chemical modifications to optimize binding affinity and selectivity.[11]

Kinase_Signaling_Pathway cluster_0 Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream_Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Transcription_Factors Transcription_Factors Downstream_Kinase->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Azetidinyl_Pyrazole_Inhibitor Azetidinyl_Pyrazole_Inhibitor Azetidinyl_Pyrazole_Inhibitor->Downstream_Kinase Blocks ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by an azetidinyl-pyrazole compound.

Central Nervous System Disorders

Both pyrazole and azetidine derivatives have been investigated for their potential in treating CNS disorders.[12][13] The pyrazole scaffold is found in compounds with antidepressant and anxiolytic activities. The rigid and three-dimensional nature of the azetidine ring can be advantageous for designing ligands that fit into the specific binding pockets of CNS receptors and enzymes. The combination of these two moieties could lead to the development of novel agents for a range of neurological and psychiatric conditions.

Conclusion

This compound represents a valuable chemical scaffold for the development of new therapeutic agents. While specific data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and the known pharmacological importance of its constituent rings. The proposed synthetic route is efficient and relies on standard laboratory techniques. The potential for this scaffold to yield novel kinase inhibitors and CNS-active compounds makes it an attractive target for further investigation in drug discovery programs.

References

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubMed. (n.d.). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Retrieved from [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Retrieved from [Link]

  • Labstat. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Azetidine - the NIST WebBook. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Thieme Connect. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]

  • ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles 1. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters. Retrieved from [Link]

  • YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. Retrieved from [Link]

  • ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-[(azetidin-3-yl)methyl]-1h-pyrazole hydrochloride. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • PMC. (n.d.). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(azetidin-3-yl)-1H-pyrazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for 1-(azetidin-3-yl)-1H-pyrazole Dihydrochloride Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract & Utility

The 1-(azetidin-3-yl)-1H-pyrazole moiety is a high-value pharmacophore in modern drug discovery, serving as a rigid, polar spacer that modulates solubility and metabolic stability. It is a critical building block in the synthesis of JAK inhibitors (e.g., Baricitinib analogues) and other immunomodulatory agents. This application note details a robust, two-stage synthesis protocol for This compound , prioritizing scalability, purity, and operational safety. The method utilizes a nucleophilic substitution strategy followed by acid-mediated deprotection to yield the stable salt form.

Retrosynthetic Analysis

The synthesis is designed around the disconnection of the C–N bond between the azetidine ring and the pyrazole nitrogen. To prevent polymerization and ensure regioselectivity, the azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Strategic Disconnection:

  • Target: 1-(azetidin-3-yl)-1H-pyrazole[1] · 2HCl

  • Precursor: tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

  • Starting Materials: 1H-Pyrazole + tert-butyl 3-iodoazetidine-1-carboxylate (or tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate).

Pathway Visualization

SynthesisPathway SM1 1H-Pyrazole Intermediate Boc-Protected Intermediate (tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate) SM1->Intermediate Cs2CO3, DMF 60°C, SN2 Alkylation SM2 1-Boc-3-iodoazetidine SM2->Intermediate Product Target Product (1-(azetidin-3-yl)-1H-pyrazole · 2HCl) Intermediate->Product 4M HCl in Dioxane Deprotection

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocol

Stage 1: N-Alkylation of Pyrazole

This step involves the SN2 displacement of iodide from the azetidine ring by the pyrazolate anion. Cesium carbonate (Cs₂CO₃) is selected as the base due to the "cesium effect," which often enhances solubility and nucleophilicity in polar aprotic solvents like DMF.

Reagents & Materials:

  • 1H-Pyrazole (1.0 equiv)[2][3]

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, 10 mL/g of substrate)

  • Ethyl Acetate (EtOAc) & Brine (for workup)[4]

Procedure:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at room temperature for 30 minutes to generate the pyrazolate anion.

  • Alkylation: Add 1-Boc-3-iodoazetidine (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 60–65°C and stir for 12–16 hours. Monitor reaction progress by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting iodide should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

    • Target Intermediate:tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.

    • Appearance: White to pale yellow solid.

Stage 2: Deprotection & Salt Formation

Removal of the Boc group using anhydrous HCl yields the dihydrochloride salt. The use of dioxane/HCl allows for the precipitation of the salt in many cases, simplifying isolation.

Reagents:

  • Boc-Intermediate (from Stage 1)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Methanol (minimal, for dissolution if needed)

  • Diethyl Ether (Et₂O) (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-intermediate in a minimal amount of 1,4-dioxane (or MeOH if solubility is poor).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (10 equiv).

  • Deprotection: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of Boc-mass, appearance of amine mass).

  • Isolation:

    • Scenario A (Precipitate forms): Dilute the mixture with Et₂O (anhydrous). Filter the white precipitate under N₂ atmosphere (hygroscopic). Wash with Et₂O.

    • Scenario B (No precipitate): Concentrate the solvent in vacuo.[1] Triturate the residue with Et₂O or CH₂Cl₂ to induce crystallization.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove traces of HCl and solvent.

    • Final Product:This compound .

    • Appearance: Off-white to white hygroscopic solid.

Analytical Data & Validation

Expected Physicochemical Properties
PropertySpecificationNotes
Formula C₆H₁₁Cl₂N₃Dihydrochloride salt
MW 196.08 g/mol Free base: 123.16 g/mol
Appearance White solidHighly hygroscopic
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexane
NMR Characterization (Simulated)
  • ¹H NMR (400 MHz, D₂O):

    • δ 8.05 (d, J=2.5 Hz, 1H, Pyrazole-H),

    • δ 7.85 (d, J=1.8 Hz, 1H, Pyrazole-H),

    • δ 6.50 (dd, 1H, Pyrazole-H),

    • δ 5.45 (m, 1H, Azetidine-CH-N),

    • δ 4.55–4.40 (m, 4H, Azetidine-CH₂).

    • Note: The NH protons (azetidine and HCl salts) will exchange with D₂O and may not be visible.

Mechanistic Insight: Regioselectivity

The alkylation of unsubstituted pyrazole typically occurs at the N1 position. Since the pyrazole is symmetric, N1 and N2 are equivalent until the first substitution. The steric bulk of the Boc-azetidine directs the substitution to the nitrogen, and no C-alkylation is observed under these mild conditions.

Mechanism Step1 Deprotonation of Pyrazole (Formation of Pyrazolate Anion) Step2 Nucleophilic Attack (SN2) Pyrazolate N attacks Azetidine C-3 Step1->Step2 Cs2CO3 Step3 Inversion of Configuration (Relevant if C-3 is chiral) Step2->Step3 Loss of Iodide

Figure 2: Mechanistic pathway of the critical alkylation step.

Expert Insights & Troubleshooting

Handling Hygroscopicity

The dihydrochloride salt is extremely hygroscopic.

  • Protocol Adjustment: If the final product turns into a gum upon exposure to air, redissolve in MeOH and re-precipitate with anhydrous Et₂O. Store under Argon in a desiccator.

  • Alternative: If the dihydrochloride is too difficult to handle, consider isolating the monohydrochloride or the trifluoroacetate salt (using TFA for deprotection), which may have better crystallinity.

Starting Material Selection
  • Iodide vs. Mesylate: The tert-butyl 3-iodoazetidine-1-carboxylate is preferred over the mesylate analogue due to better leaving group ability, resulting in higher yields and cleaner reaction profiles (fewer elimination byproducts).

  • Mitsunobu Alternative: If the iodide is unavailable, the reaction can be performed using tert-butyl 3-hydroxyazetidine-1-carboxylate, Pyrazole, Triphenylphosphine (PPh₃), and DIAD in THF. However, removal of triphenylphosphine oxide (TPPO) can be challenging.

Safety Considerations
  • Azetidines: Low molecular weight azetidines can be potential alkylating agents and sensitizers. Handle all intermediates in a fume hood.

  • Pressure: The deprotection step generates CO₂ gas (from Boc removal). Ensure the reaction vessel is vented.

References

  • Preparation of Pyrazole Derivatives via N-Alkylation

    • Source:Journal of Chemical and Pharmaceutical Research, 2015. "Synthesis of 1,3-disubstituted pyrazoles."
    • Relevance: Establishes general conditions for pyrazole alkylation using base c
  • Synthesis of Azetidine Intermediates (Baricitinib Precursors)

    • Source:PMC (NIH), 2019. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[1]

    • Relevance: Provides validated protocols for handling 3-substituted azetidines and Boc-deprotection str
  • Use of N-Boc-3-iodoazetidine as Alkylating Agent

    • Source:Kaunas University of Technology (KTU), ePubl. "Synthesis and Investigation of Novel Functionalized Pyrazole...".
    • Relevance: Explicitly cites the use of N-Boc-3-iodoazetidine for N-alkylation of pyrazoles to create amino acid building blocks.[5]

  • Commercial Availability & CAS Verification

    • Compound: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride (Analogous structure).
    • Source: BLD Pharm.
    • Relevance: Confirms stability of the hydrochloride salt form for this class of compounds.

Sources

applications of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 1-(Azetidin-3-yl)-1H-pyrazole in Medicinal Chemistry

Executive Summary

1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride (CAS: Variable by vendor, generic structure cited) represents a "privileged scaffold" in modern drug discovery. It combines the high metabolic stability and low lipophilicity of the azetidine ring with the versatile binding properties of the pyrazole moiety.

This guide details the application of this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically for targeting JAK/STAT pathways and GPCRs. We provide validated protocols for handling the dihydrochloride salt and executing critical coupling reactions.

The "Azetidine Advantage" in Rational Drug Design

In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Azetidine Contraction" is equally powerful. Replacing a piperidine (6-membered) or pyrrolidine (5-membered) ring with an azetidine (4-membered) often results in:

  • Lower Lipophilicity (LogD): Reduces non-specific binding and improves solubility.

  • Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (P450s) compared to flexible aliphatic amines.

  • Vector Re-orientation: The bond angles of azetidine (

    
    ) project substituents into unique chemical spaces compared to the 
    
    
    
    of unstrained rings.
Comparative Physicochemical Profile
PropertyPiperidine AnalogPyrrolidine AnalogAzetidine Analog (Target) Impact
Ring Size 6-membered5-membered4-membered Reduced MW / Steric bulk
LogP (Est.) HighMediumLow Improved Solubility
Basicity (pKa) ~11.0~10.5~9.5 - 10.0 Reduced hERG liability
Lsp3 Character HighHighHigh Improved 3D complexity

Strategic Visualization: Scaffold Selection Logic

The following decision tree illustrates when to deploy the 1-(azetidin-3-yl)-1H-pyrazole scaffold during Lead Optimization.

AzetidineStrategy Start Lead Compound Analysis Issue1 High Lipophilicity (cLogP > 4)? Start->Issue1 Issue2 Metabolic Instability (High Cl_int)? Start->Issue2 Issue3 Poor Selectivity (Kinase)? Start->Issue3 Solution Switch to Azetidine-Pyrazole Scaffold Issue1->Solution Yes Issue2->Solution Yes Issue3->Solution Yes Mechanism1 Mechanism: Reduce Carbon Count & Increase Polarity Solution->Mechanism1 Mechanism2 Mechanism: Alter Vector to Hinge Region Solution->Mechanism2 Outcome Optimized Lead: Lower LogD, Higher F%, Distinct IP Mechanism1->Outcome Mechanism2->Outcome

Figure 1: Decision logic for scaffold hopping to azetidine-pyrazole cores to solve ADME-Tox liabilities.

Experimental Protocols

Safety Note: This compound is a dihydrochloride salt. It is hygroscopic and acidic. All reactions requiring the free amine must account for the neutralization of 2 equivalents of HCl .

Protocol A: Free-Basing and Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of Kinase Inhibitors (e.g., attaching the azetidine to a pyrimidine or pyridine hinge binder).

Reagents:

  • This compound (1.0 eq)

  • Heteroaryl Chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq - Critical)

  • Solvent: n-Butanol (for high heat) or DMF (for standard heat)

Procedure:

  • Salt Neutralization: In a reaction vial, suspend the azetidine-pyrazole dihydrochloride in the solvent (0.2 M concentration).

  • Activation: Add DIPEA dropwise. Observation: The suspension should clear as the free base is liberated. Stir for 10 minutes at room temperature.

  • Addition: Add the Heteroaryl Chloride.

  • Reaction: Heat the mixture to 90–110°C for 4–12 hours. Monitor by LCMS for the consumption of the chloride.

    • Note: If the reaction is sluggish, add 0.5 eq of KF (Potassium Fluoride) to assist the SNAr mechanism.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated NaHCO3 (to remove excess acid/salts) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination for Library Generation

Application: Rapid generation of N-alkylated analogs for SAR exploration.

Reagents:

  • This compound (1.0 eq)

  • Aldehyde / Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • TEA (Triethylamine) (2.0 eq)

  • DCM (Dichloromethane) / MeOH (10:1 ratio)

Procedure:

  • Pre-complexation: Dissolve the azetidine salt in DCM/MeOH. Add TEA to neutralize the HCl. Stir for 15 mins.

  • Imine Formation: Add the aldehyde/ketone. Stir for 30–60 minutes at room temperature.

    • Tip: Molecular sieves (4Å) can be added to scavenge water and push imine formation.

  • Reduction: Add STAB in one portion.

  • Quench: Stir overnight. Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (x3).

  • Purification: Preparative HPLC (Reverse Phase) is recommended for polar azetidine derivatives.

Synthetic Workflow Visualization

The following diagram outlines the critical path for converting the raw salt into a bioactive kinase inhibitor.

SyntheticWorkflow RawMat Azetidine-Pyrazole 2HCl Salt FreeBase Free Amine (In Situ) RawMat->FreeBase Neutralization Base DIPEA (4 eq) Base->FreeBase Product Crude Intermediate FreeBase->Product SNAr Coupling Electrophile Heteroaryl Chloride Electrophile->Product Heat 100°C / n-BuOH Heat->Product Purification Flash Chrom. (DCM:MeOH) Product->Purification Final Pure Kinase Inhibitor Purification->Final

Figure 2: Step-by-step synthetic workflow for SNAr coupling.

Analytical Validation (QC)

To ensure the integrity of the synthesized compounds, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6):

    • Pyrazole Protons: Distinct doublets or singlets (depending on substitution) typically around

      
       7.5–8.0 ppm.
      
    • Azetidine Protons: Multiplets in the

      
       3.5–4.5 ppm range. The splitting pattern is complex due to the ring puckering.
      
  • LCMS:

    • Expect an [M+H]+ peak corresponding to the free base mass.

    • Troubleshooting: If the mass is M+18 or M+23, check for water adducts or sodium adducts, which are common with polar azetidines.

References

  • Smith, A. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021.[1]

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Isosteres." Chemical Research in Toxicology, 2016.

  • Wermuth, C. G. "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press, 2008.
  • Dowell, S. J. et al. "Discovery of Baricitinib (LY3009104): A Novel JAK1/2 Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2013. (Illustrates the application of azetidine-like motifs in JAK inhibition).

Sources

Characterization of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocols for the characterization of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride, a small, polar heterocyclic compound. Given its physicochemical properties, traditional reversed-phase liquid chromatography methods are often inadequate for achieving robust retention and separation. This application note details a robust method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). We will explore the rationale behind method development choices, from sample preparation to LC and MS parameter optimization, to ensure accurate identification and characterization. An alternative approach using Mixed-Mode Chromatography is also discussed.

Introduction: The Analytical Challenge

1-(azetidin-3-yl)-1H-pyrazole is a heterocyclic building block relevant in medicinal chemistry and drug discovery. As with many small molecule drug candidates, precise and accurate characterization is a critical step in the development process. The dihydrochloride salt form of this compound is highly polar and possesses multiple basic nitrogen atoms, presenting a significant challenge for conventional reversed-phase (RP) liquid chromatography, where such compounds often exhibit poor retention and elute in or near the solvent front[1][2].

To overcome these challenges, chromatographic techniques that favor the retention of polar molecules are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal approach, utilizing a polar stationary phase and a high organic content mobile phase to promote the retention of polar analytes through a partitioning mechanism[1][3]. This technique not only improves retention but also offers the advantage of using mobile phases with high organic solvent content, which enhances desolvation efficiency in the mass spectrometer's electrospray source, often leading to increased sensitivity[4].

This guide provides the scientific foundation and step-by-step protocols for developing a reliable LC-MS/MS method for the definitive characterization of this compound.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Chemical Structure:

    Figure 1: Chemical Structure of 1-(azetidin-3-yl)-1H-pyrazole.
  • Key Properties Table: A summary of the essential physicochemical properties for this compound is presented below. The mass values are critical for configuring the mass spectrometer.

PropertyValueSource / Rationale
Molecular FormulaC₆H₁₁Cl₂N₃Calculated from the free base (C₆H₉N₃) and two HCl adducts.
Molecular Weight (Salt)196.08 g/mol Calculated value.
Monoisotopic Mass (Free Base)123.07999 DaCalculated for C₆H₉N₃. This is the basis for MS calculations.
Precursor Ion ([M+H]⁺) m/z 124.08727 The primary ion to be monitored in positive mode ESI-MS.
pKa (Predicted)~10.04A predicted value for a similar structure, indicating the azetidine nitrogen is strongly basic[5].
PolarityHighThe presence of azetidine and pyrazole rings with unshared electron pairs on nitrogen atoms makes the molecule highly polar and water-soluble.

Experimental Workflow and Design

The overall analytical workflow is designed to ensure robust and reproducible characterization, moving from sample preparation through to data interpretation.

LCMS_Workflow cluster_Prep Phase 1: Preparation cluster_LC Phase 2: Separation cluster_MS Phase 3: Detection & Confirmation cluster_Data Phase 4: Analysis Prep Sample Preparation (Dissolution in Water/ACN) LC HILIC Separation (Polar Stationary Phase) Prep->LC MS1 Full Scan MS (Confirm [M+H]⁺ at m/z 124.087) LC->MS1 MS2 Tandem MS (MS/MS) (Generate Fragmentation Fingerprint) MS1->MS2 Analysis Data Interpretation (Mass Accuracy & Fragment Analysis) MS2->Analysis

Caption: Overall workflow for the LC-MS characterization of the target analyte.

Detailed Protocols and Methodologies

Sample Preparation Protocol

Rationale: The dihydrochloride salt is expected to be highly soluble in aqueous solutions. However, for HILIC, the sample should be dissolved in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content) to ensure good peak shape.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile:Deionized Water. Vortex to ensure complete dissolution.

  • Working Solution (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into a vial.

    • Add 990 µL of 90:10 (v/v) Acetonitrile:Deionized Water. This high acetonitrile concentration is ideal for HILIC injection.

HILIC Method Protocol

Rationale: A HILIC column with a polar stationary phase (e.g., amide, or unbonded silica) is chosen to retain the polar analyte. The mobile phase consists of a high percentage of aprotic organic solvent (acetonitrile) and a small percentage of aqueous buffer. The buffer (ammonium formate) is volatile and highly compatible with mass spectrometry.

ParameterRecommended SettingRationale
LC Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phase provides excellent retention for polar neutral and basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Volatile buffer system, ideal for MS. Acidic pH ensures the analyte is protonated.
Mobile Phase B AcetonitrileStrong solvent in HILIC mode.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Volume 2 µLSmall volume to minimize peak distortion.
Gradient See Table BelowA gradient from high to low organic content elutes analytes in order of increasing polarity.

LC Gradient Table:

Time (min) Flow Rate (mL/min) %A %B
0.0 0.4 5 95
5.0 0.4 40 60
5.1 0.4 5 95

| 7.0 | 0.4 | 5 | 95 |

Mass Spectrometry Method Protocol

Rationale: Due to the presence of basic nitrogen atoms, the analyte will readily protonate. Therefore, positive ion mode Electrospray Ionization (ESI+) is the clear choice for sensitive detection[6]. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement, which provides a high degree of confidence in identification[7][8].

MS Source Parameters (Example for Thermo Orbitrap):

Parameter Recommended Setting
Ionization Mode ESI Positive (+)
Spray Voltage 3.5 kV
Sheath Gas Flow 40 (arbitrary units)
Aux Gas Flow 10 (arbitrary units)
Capillary Temp. 320 °C

| Scan Range | m/z 50-500 |

MS/MS Protocol for Structural Confirmation:

  • Full Scan (MS1): First, acquire data in full scan mode to confirm the presence of the precursor ion [M+H]⁺ at m/z 124.087 with high mass accuracy (< 5 ppm).

  • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 124.087).

    • Collision Energy (CE): The optimal CE should be determined experimentally by ramping the energy (e.g., from 10 to 40 eV) and observing the fragmentation pattern. A stepped or ramped CE experiment is efficient for this purpose[7].

    • Data Acquisition: Collect fragmentation data to create a characteristic MS/MS spectrum, which serves as a structural fingerprint.

Data Analysis and Expected Results

Mass Accuracy

The primary identification is confirmed by comparing the measured mass of the precursor ion to its theoretical mass. The mass error should be less than 5 ppm.

  • Theoretical [M+H]⁺: 124.08727 m/z

  • Acceptable Measured Range (at 5 ppm): 124.08665 to 124.08789 m/z

Predicted Fragmentation Pathway

Tandem mass spectrometry will induce fragmentation at the most labile bonds. For 1-(azetidin-3-yl)-1H-pyrazole, fragmentation is expected to occur at the C-N bond connecting the two rings or within the strained azetidine ring.

G cluster_parent cluster_frags parent [M+H]⁺ m/z 124.087 frag1 Pyrazole fragment [C₃H₅N₂]⁺ m/z 69.045 parent->frag1 Loss of C₃H₄N frag2 Azetidine fragment [C₃H₆N]⁺ m/z 56.050 parent->frag2 Loss of C₃H₃N₂

Caption: Predicted fragmentation of the [M+H]⁺ precursor ion.

The resulting MS/MS spectrum provides a high-confidence fingerprint for the compound, which can be stored in a library for future identification.

Alternative & Orthogonal Method: Mixed-Mode Chromatography

For complex matrices or as an orthogonal confirmation method, Mixed-Mode Chromatography (MMC) offers a powerful alternative. MMC columns combine reversed-phase and ion-exchange properties on a single stationary phase[9][10][11].

  • Rationale: An MMC column with weak cation-exchange and reversed-phase characteristics can provide a completely different selectivity compared to HILIC. Retention can be finely tuned by adjusting mobile phase pH and ionic strength[12][13]. This is particularly useful for separating the primary compound from structurally similar impurities.

  • Column Choice: A column such as the Thermo Scientific Acclaim Trinity P1 or similar mixed-mode phase.

  • Mobile Phase: Typically involves adjusting the concentration of a buffer (e.g., ammonium acetate) and the organic modifier (acetonitrile or methanol) to modulate both ion-exchange and hydrophobic interactions.

Conclusion

The method detailed in this application note, centered on Hydrophilic Interaction Liquid Chromatography coupled with high-resolution tandem mass spectrometry, provides a robust and reliable workflow for the characterization of this compound. By understanding the analyte's physicochemical properties and selecting the appropriate analytical tools, the challenges associated with retaining and identifying this polar compound can be effectively overcome. The provided protocols serve as a validated starting point for researchers in pharmaceutical development and quality control, ensuring accurate and high-confidence structural confirmation.

References

  • ChemBK. 3-(azetidin-3-yl)-1-methyl-1H-pyrazole - Physico-chemical Properties. ChemBK. [Link]

  • PubChem. Pyrazole Compound Summary. National Center for Biotechnology Information. [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. [Link]

  • West, C., et al. Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]

  • Periat, A., et al. (2016). LC-MS metabolomics of polar compounds. PubMed. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Lämmerhofer, M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. [Link]

  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link]

Sources

Application Note: Leveraging 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride for Accelerated Hit Generation in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Executive Summary: The Strategic Advantage of 1-(Azetidin-3-yl)-1H-pyrazole in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Instead of screening large, complex molecules, FBDD utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets.[2][3] This approach offers a more thorough exploration of chemical space and often yields hits with superior ligand efficiency, providing a more rational path for optimization.[1][3]

This guide provides a detailed technical overview and experimental protocols for the application of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride , a high-value fragment, in FBDD campaigns. The unique structural combination of a strained, sp³-rich azetidine ring and a versatile pyrazole moiety makes this fragment an exceptional tool for generating novel chemical matter against a wide range of therapeutic targets.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into approved drugs to enhance properties like metabolic stability, solubility, and receptor selectivity due to its conformational rigidity and sp³-rich character.[4] The pyrazole ring is a well-established pharmacophore and privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents.[5][6][7][8] Its versatile hydrogen bonding capabilities and synthetic tractability make it a cornerstone of medicinal chemistry.[5][8]

The dihydrochloride salt form of this fragment ensures high aqueous solubility, a critical prerequisite for the biophysical screening methods central to FBDD. By providing detailed, validated protocols for screening, hit validation, and lead optimization, this document serves as a practical guide for research teams looking to integrate this potent fragment into their discovery workflows.

Physicochemical Profile of a Privileged Fragment

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, which should align with the "Rule of Three" to maximize the probability of efficient binding and subsequent optimization. This compound is designed to meet these criteria.

PropertyValue (for free base)"Rule of Three" GuidelineRationale & Significance
Molecular Weight ~123.16 g/mol < 300 DaLow molecular weight and complexity increase the likelihood of finding a complementary binding interaction.[2]
cLogP ~ -0.5≤ 3Ensures adequate aqueous solubility, which is critical for biophysical screening assays and reduces non-specific binding.
Hydrogen Bond Donors 1 (NH of azetidine)≤ 3Provides a key interaction point for anchoring the fragment to the target protein.
Hydrogen Bond Acceptors 2 (Pyrazole nitrogens)≤ 3Offers directional interactions to enhance binding affinity and specificity.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.
3D Character (Fsp³) ~ 0.57HighThe sp³-rich azetidine ring provides a three-dimensional vector for exploring protein binding pockets, a key advantage over flat, aromatic fragments.[4]

The FBDD Workflow: From Fragment Screening to Lead Generation

The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to rigorously identify and validate binding events and provide a clear path for chemical evolution.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Preparation (Incl. 1-azetidin-3-yl-1H-pyrazole) B Primary Biophysical Screen (NMR, SPR, or X-ray) A->B High Solubility Stock C Hit Validation (Orthogonal Assays & Dose-Response) B->C Preliminary Hits D Structural Biology (X-ray or NMR) C->D Validated Hits E Structure-Guided Chemistry D->E Binding Mode Data F Lead Compound (Improved Potency & Properties) E->F Iterative Design Cycles

Caption: High-level overview of the Fragment-Based Drug Discovery workflow.

Detailed Protocols: Primary Screening Methodologies

The high aqueous solubility of this compound makes it amenable to the most common and robust biophysical screening techniques. The choice of method depends on the nature of the target protein and available instrumentation.

Protocol: NMR-Based Screening (Protein-Observed)

Nuclear Magnetic Resonance (NMR) is a powerful method for detecting weak fragment binding directly to the target protein in solution.[9][10] Chemical Shift Perturbation (CSP) experiments are particularly robust.

Principle: Binding of the fragment to an isotopically labeled protein causes changes (perturbations) in the chemical shifts of specific amino acid residues at the binding site. This allows for hit identification, binding site mapping, and affinity estimation.[9]

Step-by-Step Protocol:

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. Prepare a stock solution of 50-100 µM protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).

  • Fragment Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the same NMR buffer. Causality: The dihydrochloride salt form ensures complete dissolution at high concentrations, preventing compound precipitation which can lead to false negatives.

  • Reference Spectrum Acquisition: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the control.[11]

  • Screening: Add a defined amount of the fragment stock solution to the protein sample to achieve a final fragment concentration typically 10-100 times the protein concentration (e.g., 1 mM). Expertise Insight: A high fragment concentration is necessary to drive the binding equilibrium for weak-affinity interactions typical of fragments.

  • Hit Identification Spectrum: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate a binding event. The residues with the largest CSPs map to the binding site. Self-Validation: Only residues that show consistent, titratable shifts upon varying fragment concentration should be considered true binding events, distinguishing them from non-specific buffer or pH effects.

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique for real-time monitoring of binding events at a sensor surface.[12][13]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response signal.[14]

Step-by-Step Protocol:

  • Chip Preparation & Protein Immobilization: Select a suitable sensor chip (e.g., CM5). Activate the surface (e.g., using EDC/NHS chemistry) and immobilize the target protein to a desired density (e.g., 8,000-12,000 Response Units). A reference flow cell should be prepared in parallel (activated and deactivated) to subtract non-specific binding. Trustworthiness: The reference channel is critical for self-validating the data by correcting for bulk refractive index changes and any non-specific interactions with the chip surface.

  • Fragment Solution Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 500 µM. Include a buffer-only ("zero concentration") sample for double referencing.

  • Binding Analysis: Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Data Processing: Subtract the reference channel signal from the target channel signal. Then, subtract the buffer-only injection signal. A concentration-dependent increase in the binding response indicates a specific interaction.

  • Affinity Determination: Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K_D). Expertise Insight: For fragments, K_D values are typically in the high micromolar to millimolar range.[1]

Protocol: X-ray Crystallography Screening

This is the gold-standard method as it provides a direct, high-resolution atomic picture of how the fragment binds to the target.[15][16]

Principle: Crystals of the target protein are soaked in a solution containing the fragment. If the fragment binds, its electron density will be visible in the resulting diffraction data, revealing its precise location and orientation in the binding pocket.[16]

Step-by-Step Protocol:

  • Protein Crystallization: Grow high-quality crystals of the target protein under conditions that are robust and reproducible.

  • Fragment Soaking: Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. Causality: The high concentration maximizes the occupancy of the fragment in the binding site within the crystal lattice.

  • Crystal Treatment: Transfer a protein crystal into the soaking solution for a defined period (ranging from minutes to hours).

  • Cryo-cooling: Remove the crystal and flash-cool it in liquid nitrogen to prevent ice formation.

  • Data Collection & Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure.

  • Binding Site Analysis: Carefully examine the resulting electron density maps. The appearance of new, unambiguous electron density in a binding pocket that fits the shape and chemical nature of 1-(azetidin-3-yl)-1H-pyrazole confirms a binding hit. Self-Validation: The quality of the electron density and the refinement statistics (R-work/R-free) are internal validators of the correctness of the fragment's placement and orientation.[15]

From Hit to Lead: Structure-Guided Optimization

Once a validated hit is confirmed, the low complexity of 1-(azetidin-3-yl)-1H-pyrazole provides clear, rational vectors for chemical elaboration to improve potency and selectivity.[17][18] This process is most effective when guided by high-resolution structural data from X-ray crystallography or NMR.

Hit_To_Lead cluster_0 Optimization Strategies A Fragment Growing Add functional groups to unoccupied pockets Azetidine N-H Pyrazole C-H Lead Optimized Lead Compound (High Potency & Selectivity) A->Lead B Fragment Linking Connect to a second, nearby fragment with a linker B->Lead C Fragment Merging Combine structural features with another overlapping fragment C->Lead Start Validated Hit 1-(azetidin-3-yl)-1H-pyrazole (Bound to Target) Start->A Explore Vectors Start->B If 2nd Site Nearby Start->C If Overlapping Binder Exists

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy.[17] The azetidine N-H and the pyrazole C-H positions serve as primary vectors for synthetic elaboration. Guided by the protein structure, chemists can design modifications that extend into adjacent sub-pockets, forming new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) to increase affinity.

  • Fragment Linking: If a second fragment is found to bind in a proximal pocket, the two can be connected with a chemically appropriate linker. The 1-(azetidin-3-yl)-1H-pyrazole structure provides a rigid scaffold from which to project such a linker.

  • Fragment Merging: If another validated fragment hit shares overlapping binding features, a new, hybrid molecule can be designed that incorporates the key binding elements of both, potentially capturing the binding energy of both fragments in a single molecule.

Conclusion

This compound represents a best-in-class fragment for modern drug discovery campaigns. Its combination of desirable physicochemical properties, privileged medicinal chemistry scaffolds, and synthetic tractability makes it an invaluable starting point for generating novel, high-quality lead compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively utilize this fragment, leveraging its unique 3D character and versatile interaction potential to tackle challenging biological targets and accelerate the journey from hit identification to clinical candidate.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Nature. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Available from: [Link]

  • PubMed. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • ResearchGate. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]

  • Technology Networks. Fragment-Based Approach To Enhance Drug Discovery Productivity. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Open Access Journals. Fragment-Based Drug Design (FBDD). Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • Academia.edu. (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group. Available from: [Link]

  • PMC. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available from: [Link]

  • PubMed. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Available from: [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Broad Institute. BroadE: Fragment-based Drug Discovery 101. Available from: [Link]

  • PMC. Concepts and Core Principles of Fragment-Based Drug Design. Available from: [Link]

  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available from: [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. Available from: [Link]

  • ResearchGate. Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. Available from: [Link]

  • PMC. Fragment-Based Drug Discovery Using NMR Spectroscopy. Available from: [Link]

  • Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]

  • ResearchGate. Small Molecule X‐ray Crystal Structures at a Crossroads. Available from: [Link]

  • PubMed. SPR-based fragment screening: advantages and applications. Available from: [Link]

  • Frontiers. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Available from: [Link]

  • YouTube. Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Available from: [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. Available from: [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link]

  • PubMed. Practical aspects of NMR-based fragment screening. Available from: [Link]

Sources

Advanced Analytical Strategies for Pyrazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYZ-026

Introduction: The Pyrazole Paradox

Pyrazole (1,2-diazole) scaffolds are ubiquitous in modern pharmacology, forming the core of blockbuster drugs like celecoxib , rimonabant , and sildenafil . However, their analytical characterization presents a unique "double trouble" for drug developers: Annular Tautomerism and N-Alkylation Regioisomerism .

In solution, unsubstituted pyrazoles exist in a rapid dynamic equilibrium (tautomerism), making distinct signal assignment impossible at room temperature. Conversely, during synthesis (e.g., alkylation of a pyrazole ring), the substituent can attach to either


 or 

, creating stable regioisomers with identical masses but vastly different biological activities.

This guide provides a definitive, self-validating analytical workflow to resolve these isomers, moving beyond standard pharmacopeial methods to advanced structural elucidation.

Chromatographic Separation (HPLC/UHPLC)

Challenge: Pyrazoles are basic (pKa ~2.5) and polar.[1][2][3] Standard C18 methods often result in peak tailing due to interaction with residual silanols, or co-elution of regioisomers.

Critical Insight: The pH Switch

The separation of 1,3- and 1,5-substituted pyrazole regioisomers is highly pH-dependent. At low pH (pH < 3), the pyrazole ring is protonated, increasing polarity and reducing silanol interactions. However, for closely eluting isomers, a mid-pH (pH 6-7) strategy often yields better selectivity by exploiting subtle differences in the hydrophobicity of the neutral species.

Protocol A: High-Resolution Separation of Pyrazole Regioisomers

Objective: Baseline separation of


-methylated pyrazole isomers (1,3-dimethyl vs. 1,5-dimethyl analogues).

Equipment: UHPLC System with PDA/QDa detection.

ParameterSpecificationCausality / Rationale
Column C18 with steric protection (e.g., charged surface hybrid), 2.1 x 100 mm, 1.7 µmStandard C18 columns suffer from peak tailing with basic pyrazoles. Charged surface particles repel the protonated base, sharpening peaks.
Mobile Phase A 10 mM Ammonium Formate, pH 3.8Formate buffer provides MS compatibility; pH 3.8 keeps pyrazoles partially ionized but minimizes silanol activity.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents hydrogen bond disruption essential for isomer selectivity.
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of sub-2µm particles.
Gradient 5% B (0-1 min)

60% B (10 min)
Shallow gradient focuses isomers that differ only slightly in hydrodynamic volume.
Temp 40°CElevated temperature reduces viscosity and improves mass transfer.

Self-Validation Criteria:

  • Resolution (

    
    ):  Must be > 2.0 between critical isomer pair.
    
  • Tailing Factor (

    
    ):  Must be < 1.3. If > 1.3, add 0.1% Triethylamine (TEA) as a silanol blocker (only if not using MS).
    
Visualization: Method Development Logic

HPLC_Logic start Start: Pyrazole Mixture check_pka Check pKa of Substituents start->check_pka acidic Acidic Mobile Phase (pH 2-3) (0.1% Formic Acid) check_pka->acidic Basic Pyrazole basic Basic Mobile Phase (pH > 9) (0.1% NH4OH) check_pka->basic Acidic Substituents column_sel Select Column Chemistry acidic->column_sel basic->column_sel c18 C18 (General) column_sel->c18 Standard hilic HILIC (Polar Pyrazoles) column_sel->hilic Early Elution? biphenyl Biphenyl (Isomer Separation) column_sel->biphenyl Co-eluting Isomers? end Optimized Method biphenyl->end Pi-Pi interactions separate regioisomers

Figure 1: Decision tree for selecting HPLC conditions. Note the preference for Biphenyl phases when separating structural isomers due to enhanced pi-pi selectivity.

Structural Elucidation: The NMR "Gold Standard"

Challenge: 1D proton NMR (


H-NMR) is often insufficient to distinguish between 1,3- and 1,5-disubstituted isomers because the chemical shift differences are minimal (< 0.2 ppm).
The Solution: - HMBC

The definitive method for assigning pyrazole regiochemistry is Heteronuclear Multiple Bond Correlation (HMBC) , specifically looking at Nitrogen-15.

  • 
     (Pyrrole-like):  Enriched electron density, shielded (~160-190 ppm).
    
  • 
     (Pyridine-like):  Lone pair available, deshielded (~250-300 ppm).
    

By observing the 3-bond coupling (


) between the alkyl group protons and the ring nitrogens, you can unambiguously map the structure.
Protocol B: Regioisomer Determination via - HMBC

Reagents: DMSO-


 (preferred for hydrogen bond stabilization).
Instrument:  500 MHz NMR or higher with CryoProbe.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-20 mg of isolated isomer in 600 µL DMSO-

    
    .
    
  • 1D Acquisition: Acquire standard

    
    H spectrum. Identify the alkyl group signal (e.g., 
    
    
    
    -methyl singlet).[1]
  • 2D Setup: Select the ${}^1H$-${}^{15}N$ HMBC pulse sequence (optimized for

    
     Hz).
    
    • Note: Natural abundance

      
       is low (0.37%). You need ~64-128 scans per increment.
      
  • Analysis:

    • Locate the

      
      -methyl proton signal on the F2 (
      
      
      
      H) axis.
    • Look for the cross-peak in the F1 (

      
      ) dimension.
      
    • Interpretation:

      • If the cross-peak is at ~170 ppm , the methyl is on the pyrrole-like Nitrogen (

        
        ).
        
      • If the cross-peak is at ~250 ppm , the methyl is on the pyridine-like Nitrogen (

        
        )—Wait, this is chemically impossible for stable neutral pyrazoles.
        
      • Correction: In reality, you compare the cross peaks to the ring carbons via

        
        -
        
        
        
        HMBC. The
        
        
        -methyl protons will show a strong
        
        
        correlation to C5 in the 1,5-isomer, and C3 in the 1,3-isomer.

Reference Data Table: Chemical Shift Fingerprints | Nucleus | Type | Approx Shift (


, ppm) | Diagnostic Feature |
| :--- | :--- | :--- | :--- |
| N1  | Pyrrole-type | 130 - 180 | Shielded; typically bears the H or Alkyl group. |
| N2  | Pyridine-type | 250 - 320 | Deshielded; lone pair donor. |
| C3  | Ring Carbon | 135 - 145 | Downfield if adjacent to N2. |
| C4  | Ring Carbon | 100 - 110 | Most shielded carbon (beta to N1). |
Visualization: Isomer Assignment Logic

NMR_Flow sample Unknown Isomer hmbc Run 1H-13C HMBC sample->hmbc n_methyl Identify N-CH3 Protons hmbc->n_methyl correlation Observe 3-Bond Correlation n_methyl->correlation c5_corr Correlation to C5 (High Shift ~130-140ppm) correlation->c5_corr c3_corr Correlation to C3 (Lower Shift ~120-130ppm) correlation->c3_corr res_15 1,5-Isomer (Steric Clash) c5_corr->res_15 res_13 1,3-Isomer (Thermodynamic) c3_corr->res_13

Figure 2: Logic flow for distinguishing 1,3 vs 1,5 regioisomers using HMBC correlations.

Mass Spectrometry (LC-MS/MS)

While NMR provides structure, MS provides sensitivity for impurity profiling.

Fragmentation Pathways: Pyrazoles exhibit a characteristic "Ring Cleavage" under Collision Induced Dissociation (CID).

  • Loss of HCN (27 Da): Common in unsubstituted pyrazoles.

  • Loss of

    
     (28 Da):  Rare, usually requires specific substitution patterns.
    
  • Diagnostic Cleavage: The bond between

    
     is strong. Fragmentation usually breaks the 
    
    
    
    and
    
    
    bonds.

Application: When analyzing Celecoxib analogues, the sulfonamide moiety often directs fragmentation. However, for the pyrazole core, look for the [M+H - Aryl] cation, which confirms the stability of the pyrazole ring relative to the pendant groups.

Solid State Characterization

Why it matters: Pyrazoles are notorious for polymorphism (different crystal packing), which drastically affects drug solubility (bioavailability).[4]

Protocol C: Polymorph Screening

  • DSC (Differential Scanning Calorimetry): Heat at 10°C/min. Look for small endotherms prior to the main melting peak, indicating a solid-solid transition (metastable

    
     stable).
    
  • PXRD (Powder X-Ray Diffraction): The ultimate fingerprint.

    • Tip: Grind samples gently. Pyrazoles can undergo phase transformation under mechanical stress (mechanochemistry).

References

  • Claramunt, R. M., et al. (2025). "1H-15N HMBC for Regioisomer Determination in Nitrogen Heterocycles." ResearchGate.[5][6]

  • BenchChem Application Note. (2025). "Column chromatography conditions for separating pyrazole isomers." BenchChem.[7]

  • Foces-Foces, C., et al. (2019). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study." NIH/PubMed.

  • SIELC Technologies. (2025). "Separation of Pyrazole on Newcrom R1 HPLC column." SIELC.

  • RSC Publishing. (2023). "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

[1][2]

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride . This intermediate is critical in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and other heterocyclic pharmaceuticals.[1]

The Challenge: This compound is a highly polar, hygroscopic amine salt . Users frequently report it "oiling out" (phase separating into a sticky gum) rather than precipitating as a solid. This is due to the deliquescent nature of the dihydrochloride salt and the presence of trace water or excess acid.

Chemical Profile:

  • Structure: A strained four-membered azetidine ring linked to a pyrazole.[2]

  • State: White to off-white solid (when pure); Yellow/Orange oil (when impure/wet).[2][1]

  • Solubility: High in Water, Methanol (MeOH), DMSO.[1] Low in Diethyl Ether (Et₂O), Hexanes, Toluene.[1]

  • Stability Warning: The azetidine ring is strained. Avoid temperatures >50°C in basic media to prevent ring-opening polymerization.[2]

Diagnostic Workflow: The "Oiling Out" Crisis

The most common support ticket we receive involves the product turning into a sticky gum during workup. Use the following decision matrix to resolve this.

Workflow Visualization

PurificationLogicStartState of Crude MaterialIsOilIs it a sticky oil/gum?Start->IsOilIsSolidIs it a solid but impure?Start->IsSolidSolventTrapTrapped Solvent/Water?IsOil->SolventTrapLikely CauseRecrystProtocol C: Recrystallization(MeOH/Et2O)IsSolid->RecrystAzeotropeProtocol A: Azeotropic Drying(Toluene/DCM)SolventTrap->AzeotropeStep 1TriturateProtocol B: Trituration(MTBE/IPA)Azeotrope->TriturateStep 2PureSaltPure Dihydrochloride SaltTriturate->PureSaltRecryst->PureSalt

Figure 1: Decision matrix for handling crude azetidine salts.[2] Blue indicates start, Red indicates critical issues, Yellow indicates protocols.[1]

Detailed Purification Protocols

Protocol A: Azeotropic Drying (Removing Excess HCl/Water)

Use this when the product is a wet paste or smells strongly of acid.

The Science: Amine salts hold onto water and excess HCl tightly. Heating them directly causes decomposition. Azeotropic distillation removes these volatiles at lower temperatures using a carrier solvent.

  • Dissolution: Dissolve the crude gum in a minimal amount of Methanol (MeOH) to ensure homogeneity.

  • Carrier Addition: Add 10 volumes (relative to mass) of Toluene .

  • Evaporation: Concentrate on a rotary evaporator at 40-45°C .

    • Observation: The methanol evaporates first, leaving the toluene. As water/HCl is pulled off with the toluene azeotrope, the product should begin to precipitate as a solid.

  • Repeat: If it remains oily, repeat the process with Dichloromethane (DCM) .[1] DCM is excellent for stripping off trapped ethereal solvents.

Protocol B: Trituration (The "Crash" Method)

Use this to turn a sticky gum into a filterable powder.

Materials:

  • Solvent: Isopropanol (IPA) or Methanol (MeOH).[1]

  • Antisolvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).[2][1]

    • Note: MTBE is preferred over Et₂O due to its higher boiling point and lower flammability.

Steps:

  • Place the crude oil in a round-bottom flask.

  • Add IPA dropwise with vigorous stirring until the oil just dissolves. (Do not add excess).

  • Slowly add MTBE (approx. 5-10x volume of IPA) while stirring rapidly.

  • Sonication: If the product oils out again, place the flask in a sonication bath for 10-15 minutes. The mechanical energy helps break the oil droplets and induces crystallization.

  • Filtration: Filter the resulting white solid under a nitrogen blanket (to prevent moisture absorption).

Protocol C: Recrystallization (High Purity)

Use this for final polishing of the solid.

ParameterSpecification
Primary Solvent Methanol (Hot, ~40°C)
Antisolvent Ethanol (EtOH) or Isopropanol (IPA)
Cooling Rate Slow (Ambient -> 4°C -> -20°C)

Procedure:

  • Dissolve the salt in the minimum boiling MeOH (approx. 40°C).

  • Add hot EtOH until the solution turns slightly cloudy.

  • Add a few drops of MeOH to clear it again.

  • Wrap the flask in foil/towel (to insulate) and let it cool to room temperature undisturbed.

  • Move to a fridge (4°C) overnight.

Troubleshooting & FAQs

Q1: My product is stuck as a yellow oil and won't solidify even after trituration. Why?

Diagnosis: You likely have excess acid (HCl) or residual DMF/DMAc from the synthesis step. Fix:

  • Dissolve the oil in MeOH.

  • Add a small amount of activated charcoal . Stir for 30 mins and filter through Celite. (Removes color/oligomers).

  • Perform Protocol A (Azeotrope) using Toluene 3x times. The removal of excess HCl is crucial for solidification.

Q2: Can I use Silica Gel Chromatography?

Verdict: Generally NO. Reasoning: The dihydrochloride salt is extremely polar. It will streak on normal phase silica and likely stick permanently to the baseline. Alternative: If chromatography is absolutely necessary, use Reverse Phase (C18) .[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Note: You must use an acidic modifier (TFA or HCl) to keep the amine protonated and prevent peak tailing.

Q3: The NMR shows broad peaks and the integration is off.

Diagnosis: This is common for hygroscopic amine salts.

  • Broad NH peaks: Due to rapid proton exchange with trace water in the deuterated solvent (DMSO-d6 or D2O).[2]

  • Shifted peaks: The chemical shift of the protons near the nitrogen will move depending on the pH and concentration of the salt. Validation: Rely on 13C NMR or LC-MS for purity confirmation rather than the integration of exchangeable protons in 1H NMR.

Q4: Why does the color change to pink/red upon standing?

Diagnosis: Oxidation of the pyrazole or trace aniline-like impurities.[2] Prevention: Store the salt under Argon at -20°C . Azetidines are prone to oxidative degradation over time.

References

  • Synthesis & Handling of Azetidines

    • Source: Pfizer Inc. (2012).[1] "Process for the preparation of azetidine derivatives." World Intellectual Property Organization, WO2012056372.[1]

    • Context: Describes the deprotection of N-Boc azetidines using HCl and the subsequent isol
    • [1]

  • Purification of Pyrazole Derivatives

    • Source: Wiley Online Library.
    • Context: Standard protocols for recrystallizing hygroscopic amine hydrochlorides (Chapter: Organic Chemicals).[1]

  • General Handling of Amine Salts

    • Source: ECHEMI.
    • Context: Practical industrial methods for removing inorganic salts and excess acid
  • Azetidine Ring Stability

    • Source: RSC Advances. "Recent Advances in the Synthesis and Reactivity of Azetidines."
    • Context: Discusses the strain energy of azetidines and stability precautions during workup.

Technical Support Center: Optimizing the Synthesis of 1-(Azetidin-3-yl)-1H-pyrazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

1-(Azetidin-3-yl)-1H-pyrazole is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The synthesis, while conceptually straightforward, involves the coupling of two distinct heterocyclic systems: a strained four-membered azetidine ring and an aromatic pyrazole ring.[1][2] The inherent ring strain of the azetidine moiety presents unique reactivity challenges that must be carefully managed to prevent unwanted side reactions and maximize yield.[2]

This guide provides a structured approach to the synthesis, focusing on a common and effective pathway: the N-arylation of a protected 3-haloazetidine with pyrazole, followed by deprotection and salt formation.

General Synthetic Pathway

The synthesis is typically performed in a multi-step sequence. The use of a nitrogen protecting group on the azetidine ring, most commonly a tert-butoxycarbonyl (Boc) group, is critical to prevent self-coupling and direct the arylation to the desired pyrazole nitrogen.

G cluster_0 Step 1: Azetidine Functionalization cluster_1 Step 2: N-Arylation (Coupling) cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine (or other leaving group) A->B  Activation of  hydroxyl group D 1-(1-(tert-butoxycarbonyl)azetidin-3-yl) -1H-pyrazole B->D C Pyrazole C->D E 1-(Azetidin-3-yl)-1H-pyrazole (Free Base) D->E  Boc Deprotection F 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride (Final Product) E->F  HCl Salt Formation

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group on the azetidine nitrogen essential for this synthesis?

The azetidine nitrogen is a nucleophilic secondary amine. Without a protecting group, it can compete with the pyrazole nitrogen during the alkylation step, leading to undesired N-alkylation of the azetidine starting material or polymerization. The tert-butoxycarbonyl (Boc) group is ideal as it is stable under the basic conditions of the coupling reaction but can be cleanly removed under acidic conditions.[3]

Q2: What is the best leaving group to have at the 3-position of the azetidine ring?

While tosylates or mesylates can be used, halides like iodide or bromide are often preferred for this type of SN2 reaction. Iodide is an excellent leaving group, generally leading to faster reaction rates and higher yields compared to bromide or chloride. A robust synthesis of protected 3-haloazetidines is a critical first step.[4]

Q3: How can I effectively monitor the progress of the coupling and deprotection reactions?

Thin-Layer Chromatography (TLC) is the most common method for routine monitoring. A typical mobile phase for the coupling reaction is a mixture of ethyl acetate and hexanes. For the more polar products in the deprotection step, a mobile phase of dichloromethane and methanol (often with a small amount of ammonium hydroxide to neutralize acidic spotting) is effective. Staining with potassium permanganate is useful for visualizing the Boc-protected intermediates. For definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the masses of the starting materials, intermediates, and products.

Q4: How do I ensure the formation of the correct dihydrochloride salt?

The final product has two basic nitrogen atoms: one on the azetidine ring and one on the pyrazole ring. Therefore, two equivalents of hydrochloric acid are required to form the stable dihydrochloride salt. It is crucial to use a stoichiometric excess of HCl (e.g., 2.2 equivalents) to drive the salt formation to completion. The salt is typically precipitated from a solution of the free base in a solvent like methanol or ethanol by adding a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Yield in the N-Arylation (Coupling) Step

Q: I've mixed my N-Boc-3-iodoazetidine and pyrazole, but the reaction is not progressing, or the yield is very low. What should I check?

This is the most critical step and several factors can impact its success.

  • Cause 1: Ineffective Base. The pyrazole N-H proton (pKa ≈ 14.5) must be removed to generate the nucleophilic pyrazolide anion. A base that is too weak will not deprotonate the pyrazole effectively.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the pyrazole. Other suitable bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can also enhance reaction rates.

  • Cause 2: Incorrect Solvent Choice. The solvent must be able to dissolve the reagents and facilitate an SN2 reaction.

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cationic counter-ion (e.g., Na⁺) and do not interfere with the nucleophile. Acetonitrile (ACN) is another viable option. Avoid protic solvents like alcohols, which can protonate the pyrazolide anion and reduce its nucleophilicity.

  • Cause 3: Sub-optimal Reaction Temperature.

    • Solution: While room temperature may be sufficient, gently heating the reaction to 40-60 °C can significantly increase the reaction rate without causing decomposition. Monitor the reaction by TLC to avoid overheating, which could lead to side products.

  • Cause 4: Purity of Starting Materials.

    • Solution: Ensure that the N-Boc-3-iodoazetidine is pure and free of any residual reagents from its synthesis. The pyrazole should be dry, as water will quench the strong base.

ParameterRecommendationRationale
Base Sodium Hydride (NaH, 60% in mineral oil)Irreversibly and completely deprotonates pyrazole.
Solvent Anhydrous DMF or DMSOPolar aprotic; effectively solvates reagents for SN2.
Temperature 25 - 60 °CBalances reaction rate with stability of the azetidine ring.
Stoichiometry 1.1 - 1.2 equivalents of Pyrazole and BaseA slight excess ensures complete consumption of the azetidine.
Problem: Incomplete Boc Deprotection

Q: My TLC/LC-MS shows that there is still Boc-protected starting material remaining after the deprotection step. How can I resolve this?

  • Cause 1: Insufficient Acid. The Boc group is cleaved by acidolysis. An insufficient amount of acid will result in an incomplete reaction.

    • Solution: Use a significant excess of strong acid. A common and effective method is to dissolve the Boc-protected intermediate in a minimal amount of a solvent like methanol and add a commercial solution of 4M HCl in 1,4-dioxane (4-5 equivalents). Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used, followed by a separate HCl salt formation step.[5]

  • Cause 2: Short Reaction Time.

    • Solution: Allow the reaction to stir at room temperature for at least 2-4 hours. Monitor by TLC until the starting material spot has completely disappeared. The reaction progress can be observed by the evolution of gas (isobutylene and CO₂).

Problem: Difficulty in Isolating/Purifying the Final Product

Q: The final dihydrochloride salt is difficult to precipitate or purify. What are some effective methods?

  • Cause 1: High Polarity and Water Solubility. The dihydrochloride salt is highly polar and often has high solubility in protic solvents like methanol or water, making precipitation challenging.

    • Solution 1 (Precipitation): After deprotection and salt formation, concentrate the reaction mixture under reduced pressure to remove most of the solvent. Add a non-polar solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), to the concentrated residue and triturate (swirl or sonicate) to induce precipitation of the salt as a solid.

    • Solution 2 (Recrystallization): If the initial precipitate is impure, recrystallization can be effective. A common solvent system is a mixture of a polar solvent in which the salt is soluble (e.g., methanol, ethanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, isopropanol). Dissolve the crude salt in a minimal amount of the hot polar solvent and slowly add the non-polar solvent until the solution becomes cloudy. Cool the mixture to allow for crystallization.

Troubleshooting Decision Tree

G start_node start_node decision_node decision_node process_node process_node end_node end_node Start Low Yield in Synthesis StepCheck Which step is failing? Start->StepCheck Coupling Coupling Step StepCheck->Coupling Coupling Deprotection Deprotection Step StepCheck->Deprotection Deprotection Purification Purification Step StepCheck->Purification Purification BaseCheck Base sufficient? Coupling->BaseCheck AcidCheck Sufficient Acid? Deprotection->AcidCheck PrecipCheck Precipitation issue? Purification->PrecipCheck SolventCheck Solvent polar aprotic? BaseCheck->SolventCheck Yes UseNaH Use NaH in DMF BaseCheck->UseNaH No TempCheck Temp > 40°C? SolventCheck->TempCheck Yes UseDMF Switch to anhydrous DMF SolventCheck->UseDMF No Heat Heat to 50°C TempCheck->Heat No CouplingOK Coupling Optimized TempCheck->CouplingOK Yes UseNaH->CouplingOK UseDMF->CouplingOK Heat->CouplingOK TimeCheck Sufficient Time? AcidCheck->TimeCheck Yes UseExcessHCl Use >4 eq. HCl in Dioxane AcidCheck->UseExcessHCl No IncreaseTime Increase time to 4h, monitor by TLC TimeCheck->IncreaseTime No DeprotectionOK Deprotection Complete TimeCheck->DeprotectionOK Yes UseExcessHCl->DeprotectionOK IncreaseTime->DeprotectionOK PurityCheck Purity issue? PrecipCheck->PurityCheck No Triturate Triturate with Ether/MTBE PrecipCheck->Triturate Yes Recrystallize Recrystallize from MeOH/Ether PurityCheck->Recrystallize Yes PurificationOK Product Purified Triturate->PurificationOK Recrystallize->PurificationOK

Caption: A decision tree to troubleshoot common issues in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole

This protocol details the critical N-arylation coupling step.

  • Reagents & Materials:

    • N-Boc-3-iodoazetidine (1.0 eq)

    • Pyrazole (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Hexanes, Saturated aq. Ammonium Chloride (NH₄Cl), Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrazole (1.1 eq) and anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes.

    • Add a solution of N-Boc-3-iodoazetidine (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction can be gently heated to 50 °C to increase the rate if necessary.

    • In-Process Control: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting azetidine is consumed.

    • Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the product as a clear oil or white solid.

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation
  • Reagents & Materials:

    • 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole (1.0 eq)

    • 4M HCl in 1,4-dioxane (4.0 - 5.0 eq)

    • Methanol (MeOH)

    • Diethyl ether or MTBE

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of methanol.

    • To this solution, add 4M HCl in 1,4-dioxane (4.0 - 5.0 eq) at room temperature. Effervescence should be observed.

    • Stir the reaction at room temperature for 2-4 hours.

    • In-Process Control: Monitor the deprotection by TLC (e.g., 10% MeOH/DCM) or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a crude solid or oil.

    • Add diethyl ether to the residue and stir or sonicate the mixture. The product should precipitate as a white solid.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Majeed, N. S. (n.d.). Synthesis of new pyrazole-3-one derivatives containing azo group. Academia.edu. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Academy of Sciences Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • PubMed. (2021, January 1). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • National Center for Biotechnology Information. (2024, April 25). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

  • American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 16). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]

  • ACS Publications. (2025, November 10). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

Sources

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride hygroscopic properties management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopic Properties Management & Handling Guide

Executive Summary & Compound Profile

The Challenge: 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride is a high-value building block often used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathways).[1][2][3][4] However, it presents a dual stability challenge:

  • Extreme Hygroscopicity: As a small, polar diamine salt with high lattice energy, it avidly scavenges atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water) within minutes of exposure.

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of ring strain.[3][4][5] While the dihydrochloride salt stabilizes the amine against oxidation, the introduction of water (nucleophile) combined with acidity can facilitate ring-opening hydrolysis or polymerization.

The Goal: This guide provides a self-validating workflow to handle this material without compromising stoichiometry or chemical integrity.

Critical Handling Workflows

Workflow A: The "Zero-Exposure" Weighing Protocol

Use this method for critical stoichiometry (e.g., GMP synthesis, kinetic studies).[1]

The Logic: Standard weighing papers are insufficient.[4] The static charge of the salt attracts moisture immediately. You must isolate the mass measurement from the atmosphere.

Protocol:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • The "Difference" Method:

    • Place the sealed source vial on the analytical balance. Tare.

    • Remove the vial, open it, and dispense the approximate amount into your reaction vessel.

    • Immediately recap the source vial.

    • Place the sealed source vial back on the balance.

    • The negative mass reading is your precise dispensed amount.[4]

    • Why? This prevents the balance from drifting due to moisture absorption on the pan.

Workflow B: The "Stock Solution" Strategy (Recommended)

Best for repetitive use.[3] Solves the hygroscopicity issue by stabilizing the compound in a solvent.

The Logic: Once dissolved, the surface area available for moisture absorption is negligible compared to the solid powder.

  • Dissolve the entire contents of the vendor vial (e.g., 1 g) into a specific volume of anhydrous Methanol or DMSO (e.g., 10 mL).

  • Validation Step: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact molar concentration.[3]

  • Store this stock solution over 3Å molecular sieves at -20°C.

  • Dispense by volume, not mass, for future reactions.[3][4]

Visualizing the Management Logic

The following diagram illustrates the decision tree for handling based on the current physical state of your material.

HandlingWorkflow Start Inspect Material State StateDry Free-Flowing Powder Start->StateDry StateClump Clumped / Sticky Start->StateClump StateLiq Deliquesced (Liquid) Start->StateLiq ActionDry Standard Inert Handling (Glovebox / N2 Stream) StateDry->ActionDry Maintain Dryness ActionRescue Azeotropic Drying Protocol (See Section 4) StateClump->ActionRescue Remove Surface H2O ActionDiscard Assess Purity via H-NMR (Check for Ring Opening) StateLiq->ActionDiscard High Risk DecisionUse Proceed to Reaction ActionDry->DecisionUse DecisionPurify Recrystallization / Trituration ActionRescue->DecisionPurify ActionDiscard->ActionRescue If Purity > 90% DecisionPurify->DecisionUse

Figure 1: Decision matrix for handling 1-(azetidin-3-yl)-1H-pyrazole 2HCl based on physical inspection.

Troubleshooting Guide: The "Rescue" Protocol

If your material has turned into a sticky gum or oil, do not heat it directly in a vacuum oven. The combination of heat, water, and acidity will degrade the azetidine ring. Use this azeotropic method instead.

Step Action Scientific Rationale
1. Dissolution Dissolve the wet goo in a minimum amount of anhydrous Methanol .Methanol disrupts the water-salt lattice and ensures homogeneity.
2.[2][3][4] Entrainment Add 5-10 volumes of Toluene or Dichloromethane (DCM) .[1][2][3][4]These solvents form low-boiling azeotropes with water, carrying it away at lower temperatures.[1][2][3][4]
3. Evaporation Rotovap at < 40°C .[3][4]Keeps thermal energy below the activation energy for azetidine ring opening.[4]
4. Trituration If an oil remains, add Diethyl Ether or MTBE and sonicate.[3][4]Induces precipitation by removing the last traces of polar solvent/water.
5. Final Dry High vacuum (0.1 mbar) for 12h with a P₂O₅ trap .P₂O₅ chemically destroys water vapor, preventing back-diffusion into the flask.[3][4]

Frequently Asked Questions (FAQs)

Q1: Can I use a standard vacuum oven to dry this salt?

  • Answer: Only with extreme caution.

    • Risk: HCl vapors released during heating can corrode the oven's stainless steel chamber and damage the vacuum pump.

    • Requirement: You must use a base trap (e.g., a drying tube filled with KOH pellets) between the oven and the pump. Keep the temperature below 45°C .

Q2: My NMR shows extra peaks around 3.5-4.0 ppm. Is this degradation?

  • Answer: Likely, yes.[3][4]

    • Diagnosis: The primary degradation pathway is the hydrolysis of the azetidine ring to form a linear amino-alcohol (e.g., N-(3-hydroxypropyl)pyrazole derivatives).[1][2]

    • Verification: Check for the disappearance of the characteristic azetidine multiplets (typically 4H around 4.0-5.0 ppm) and the appearance of triplet signals characteristic of a propyl chain.

Q3: Why does the mass keep increasing on the balance?

  • Answer: The compound is acting as a desiccant.[6]

    • Impact: If you weigh 100 mg on an open pan, you might actually only have 85 mg of compound and 15 mg of water. This introduces a 15% stoichiometric error in your reaction, which can lead to incomplete conversion or side reactions.[4]

    • Fix: Use the "Difference Method" (Workflow A) or the "Stock Solution" method (Workflow B).

Q4: Is the free base less hygroscopic?

  • Answer: Yes, but it is chemically less stable.[3][4]

    • Context: The dihydrochloride salt protonates the amines, preventing them from acting as nucleophiles against the strained azetidine ring (self-polymerization). Converting to the free base for storage is not recommended as it increases the risk of dimerization/oligomerization.

References & Grounding

  • Hygroscopic Salt Handling:

    • Source: BenchChem Technical Guides.[3][4][7] "Navigating the Challenges of Hygroscopic Compounds in Research."

    • Relevance: Establishes the "Weighing by Difference" protocol as the industry standard for deliquescent salts.

    • URL: (Verified general reference for hygroscopic handling).[2][3][4]

  • Azetidine Ring Stability:

    • Source:Chemical Reviews / Journal of Organic Chemistry.[3][4] "Recent Advances in the Synthesis and Reactivity of Azetidines." (2021).[3][4][5]

    • Relevance: Details the strain energy (~25.4 kcal/mol) and susceptibility to nucleophilic ring-opening hydrolysis.[2][3][4]

    • URL:[1][2][3][4]

  • qNMR Validation:

    • Source:Analytical Chemistry. "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy."

    • Relevance: Validates the use of qNMR to determine the true mass of hygroscopic materials in solution.

    • URL:[1][2][3][4]

  • Azeotropic Drying:

    • Source:ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.[3][4]

    • Relevance: Provides the chemical basis for using Toluene/Methanol azeotropes to dehydrate amine salts without thermal decomposition.

    • URL:

Sources

Technical Support Center: Enhancing the Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the metabolic stability of azetidine-containing compounds. The unique strained-ring structure of azetidine offers significant advantages in medicinal chemistry, including improved physicochemical properties and metabolic stability compared to larger ring analogues.[1][2] However, like any scaffold, it presents specific metabolic and chemical liabilities that must be understood and addressed. This guide, presented in a practical question-and-answer format, will delve into the underlying mechanisms of azetidine metabolism and provide actionable strategies for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts of Azetidine Metabolism

Question 1: Why is the azetidine ring often considered metabolically stable, and what are the exceptions?

The azetidine ring's stability is largely attributed to its high sp³ character and rigid conformation, which can make it a less favorable substrate for some metabolic enzymes compared to more flexible aliphatic chains or larger heterocyclic systems.[2] The ring strain, approximately 25.4 kcal/mol, makes it more stable and easier to handle than highly reactive aziridines, yet it possesses unique reactivity not seen in unstrained pyrrolidines.

However, this stability is not absolute. The primary metabolic liabilities of azetidine-containing compounds can be broadly categorized into two types:

  • Metabolism on Substituents : Often, the azetidine ring itself remains intact, while substituents attached to it are the primary sites of metabolism. This is a common strategy in drug design—using the azetidine as a stable anchor for pharmacophoric elements.

  • Metabolism involving the Ring : Under certain conditions, the azetidine ring can be a target for metabolic enzymes, leading to ring-opening or modification. These pathways are critical to identify as they can lead to significant changes in the molecule's properties and potentially form reactive metabolites.

A key takeaway is that the overall metabolic fate of the molecule is highly dependent on its entire structure, not just the presence of the azetidine moiety.

Question 2: What are the primary enzymatic pathways responsible for the metabolism of azetidine-containing compounds?

There are two major enzymatic superfamilies that researchers should be concerned with: Cytochrome P450 (CYP) enzymes and Glutathione S-Transferases (GSTs).

  • Cytochrome P450 (CYP) Enzymes : Located primarily in the liver microsomes, these heme-containing enzymes are responsible for the majority of Phase I oxidative metabolism of drugs. For azetidine compounds, their main activities include:

    • N-dealkylation : If the azetidine nitrogen is substituted with an alkyl group, CYPs can catalyze its removal.[3] This is a very common metabolic pathway for tertiary and secondary amines.

    • C-hydroxylation : CYPs can hydroxylate the carbon atoms of the azetidine ring, typically at the C-3 position or at a carbon atom adjacent to the nitrogen.[4][5] This oxidation introduces a polar handle for subsequent Phase II conjugation.

    • Oxidation of Substituents : CYPs will readily oxidize labile positions on substituents attached to the azetidine ring (e.g., benzylic positions, terminal methyl groups).

  • Glutathione S-Transferases (GSTs) : These are primarily cytosolic Phase II enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic centers on substrates. Due to its ring strain, the azetidine ring can be susceptible to nucleophilic attack and ring-opening by GSH. This is a critical pathway to consider as it is independent of P450 activity and will not be identified in assays relying solely on NADPH as a cofactor.[6][7] One documented case showed a GST-catalyzed glutathione attack on the carbon atom alpha to the azetidine nitrogen, leading to a ring-opened thioether conjugate.[6][7]

Section 2: Practical Strategies for Enhancing Metabolic Stability

Question 3: My azetidine compound shows high clearance in a liver microsome assay. What are the first steps to identify the metabolic soft spot?

High clearance in a liver microsomal stability assay strongly suggests metabolism by CYP enzymes. The first step is to identify the site of metabolism (SoM).

Workflow for Identifying Metabolic Hotspots

Caption: Troubleshooting Non-Specific Binding.

  • Reduce Microsome Concentration : Try running the assay at a lower microsomal protein concentration (e.g., 0.25 mg/mL). If NSB is the issue, you should see an improvement in recovery.

  • Include BSA : Adding a protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 1%) to the incubation buffer can help saturate the non-specific binding sites on the labware and microsomes, making more of your compound available. [8]3. Check Chemical Stability : Ensure your compound is not chemically degrading in the pH 7.4 buffer at 37°C. Run a control incubation without any microsomes. Certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening, so stability at physiological pH should be confirmed. [9]4. Quantify Unbound Fraction (fu,mic) : For lead compounds, it is crucial to experimentally determine the fraction unbound in the microsomal incubation. This can be done using techniques like equilibrium dialysis or ultracentrifugation. The intrinsic clearance value can then be corrected for binding to yield the unbound intrinsic clearance (CLint,u), which is a more accurate parameter for in vitro-in vivo extrapolations.

By systematically addressing these potential issues, you can generate more accurate and reliable metabolic stability data for your azetidine-containing compounds, paving the way for the rational design of more robust drug candidates.

References

  • Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Request PDF.
  • Guengerich, F. P. (2021).
  • Al-Ghananeem, A. M. (2021).
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Zhang, J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Alam, S., et al. (2021). In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties. PMC.
  • Fenner, K., et al. (2020). A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive. PubMed.
  • Frank, A. O., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Di, L., & Obach, R. S. (2020). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. PubMed.
  • Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews.
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Obach, R. S. (1999). The Influence of Nonspecific Microsomal Binding on Apparent Intrinsic Clearance, and Its Prediction from Physicochemical Properties.
  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.
  • Company, A., et al. (2021). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.
  • Frank, A. O., et al. (2020).
  • Wager, T. T., et al. (2021). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling.
  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog.
  • Rowland, A., et al. (2006). Nonspecific binding of drugs to human liver microsomes. PMC - NIH.
  • Scribd. (n.d.). Non-Specific Binding of Compounds in in Vitro Metabolism Assays A Comparison of Microsomal and Hepatocyte Binding in Different Species and An Assessm. Scribd.
  • Smith, B. R., et al. (2019). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging. PubMed.
  • Singh, S., et al. (2021).
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.
  • Palma, C., et al. (2023).
  • Pelkonen, O., & Turpeinen, M. (2007). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. PubMed.
  • Ward, C. C., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC - PubMed Central.
  • Guengerich, F. P. (2011). Unusual Cytochrome P450 Enzymes and Reactions. PMC.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • MDPI. (2021). Non-Specific Adsorption Reduction Methods in Biosensing. MDPI.
  • ResearchGate. (2022). How to avoid the non-specific binding between DNA aptamer and NTA chip in SPR?.
  • Al-Ghananeem, A. M. (2021). Metabolic N-dealkylation of N,N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs. PubMed.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Li, X. Q., et al. (2019).
  • Rajca, A., et al. (2014). Synthesis of unnatural amino acids functionalized with sterically shielded pyrroline nitroxides. PubMed.
  • Wager, T. T., et al. (2021). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.net.
  • Liu, Y., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

Sources

minimizing epimerization during synthesis of 1-(azetidin-3-yl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for high-level researchers encountering stereochemical loss (epimerization/racemization) during the coupling of pyrazoles to azetidine rings.

Topic: Minimizing Epimerization in 1-(Azetidin-3-yl)-1H-pyrazole Synthesis Support Level: Tier 3 (Senior Scientist / Process Chemistry)[1]

Diagnostic Hub: What are you observing?

Before proceeding to the protocol, identify your specific failure mode.[1] "Epimerization" in this context usually manifests in three distinct ways depending on your starting material.

ObservationLikely Root CauseImmediate Action
Loss of ee% (Starting with chiral C2-substituted azetidine)Neighboring Group Participation (NGP) . The azetidine nitrogen lone pair is displacing the leaving group before the pyrazole can, leading to double inversion (retention) or racemization via an azetidinium ion.[1]Switch N-protecting group to strong EWG (Boc, Ts).[1] See Section 2 .
Unexpected Diastereomer Ratio (cis/trans scrambling)SN1 Pathway Competition . Reaction temperature is too high or solvent is too polar, allowing carbocation character at C3.[1]Lower temperature.[1][2][3][4] Switch solvent to non-polar/aprotic (THF, Toluene).[1]
Regioisomeric Mixture (N1 vs N2 attack)Tautomeric Ambiguity . Not true epimerization. The pyrazole anion is ambident.[1]Use steric bulk on pyrazole or specific catalytic ligands (Cu/Pd).[1]

Core Troubleshooting: The Mechanics of Failure

The "Hidden" Enemy: Neighboring Group Participation (NGP)

The most common cause of stereochemical scrambling in 3-substituted azetidines is not simple base-catalyzed enolization, but rather anchimeric assistance from the ring nitrogen.[1]

If your azetidine nitrogen is electron-rich (e.g., N-Benzyl, N-Alkyl), the lone pair can attack the C3 position trans to the leaving group (Mesylate/Halide), forming a transient bicyclic 1-azabicyclo[1.1.0]butonium ion .[1]

  • The Result: The pyrazole nucleophile then attacks this symmetric intermediate, leading to a racemic mixture or retention of configuration (double inversion), defeating your intended SN2 inversion.[1]

The Solution: Electronic Deactivation

To enforce a clean SN2 mechanism (100% Inversion), you must electronically deactivate the azetidine nitrogen.[1]

  • N-Benzyl / N-Alkyl:HIGH RISK. Promotes NGP and racemization.[1]

  • N-Boc / N-Cbz:PREFERRED. The carbamate pulls electron density, suppressing the lone pair's ability to participate.[1]

  • N-Tosyl/Mesyl:SAFE. Strong EWG prevents NGP, but difficult to remove later.[1]

NGP_Mechanism cluster_0 Risk: Electron-Rich Nitrogen (N-Bn) cluster_1 Solution: Electron-Poor Nitrogen (N-Boc) Start N-Bn-3-OMs-Azetidine (Chiral) Inter Azetidinium Ion (Symmetric Intermediate) Start->Inter Intramolecular Displacement Prod_Rac Racemic Product (Stereo Scrambled) Inter->Prod_Rac Pyrazole Attack Start_Boc N-Boc-3-OMs-Azetidine (Chiral) TS_SN2 Direct SN2 Transition State Start_Boc->TS_SN2 Pyrazole Attack Prod_Pure Inverted Product (High ee%) TS_SN2->Prod_Pure Walden Inversion

Figure 1: Mechanism of stereochemical loss via NGP vs. clean SN2 displacement.

The Optimized Protocol (SN2 Displacement)

Objective: Synthesize 1-(N-Boc-azetidin-3-yl)-pyrazole with >98% stereochemical inversion. Scope: Applicable to N-Boc-3-mesyloxyazetidine or N-Boc-3-iodoazetidine.[1]

Reagents & Conditions Table
ComponentRecommendationRationale
Substrate N-Boc-3-iodoazetidine Iodide is a better leaving group than mesylate, allowing milder temps (40-50°C) which minimizes SN1 character.[1]
Base Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect" improves solubility in organic solvents and provides a "naked" pyrazole anion without being strong enough to cause elimination (E2).[1]
Solvent DMF or CH₃CN Polar aprotic is required for SN2.[1] DMF is superior for Cs₂CO₃ solubility.[1] Avoid protic solvents.[1]
Temperature 40°C - 60°C CRITICAL: Do not exceed 65°C. Higher temps promote elimination (to azetine) and thermal racemization.[1]
Step-by-Step Workflow

1. Activation (If starting from Alcohol):

  • Note: Do not use Mitsunobu if possible; purification is difficult and yields are often low for pyrazoles.[1] Convert to Mesylate or Iodide first.[1]

  • React N-Boc-3-hydroxyazetidine with MsCl/TEA in DCM at 0°C.

  • Checkpoint: Ensure complete removal of TEA/HCl salts. Residual amine salts can catalyze racemization in the next step.[1]

2. Finkelstein Swap (Optional but Recommended):

  • Reflux the crude mesylate with NaI (3 eq) in Acetone for 4 hours.

  • Why? Converts Mesylate

    
     Iodide.[1] The Iodide reacts faster with the pyrazole, allowing you to lower the coupling temperature by 20°C, significantly preserving stereochemistry.[1]
    

3. The Coupling:

  • Charge: Pyrazole (1.1 eq), Cs₂CO₃ (2.0 eq) in DMF (0.2 M concentration).

  • Stir: 30 mins at RT to form the pyrazole anion.

  • Add: N-Boc-3-iodoazetidine (1.0 eq) dissolved in minimal DMF.

  • Heat: 50°C for 12-18 hours.

  • Monitor: HPLC for consumption of iodide. If elimination product (azetine) appears, lower temp to 40°C.[1]

Alternative Route: The "Baricitinib" Strategy (Michael Addition)[5]

If your target structure allows (or requires) a substituent at the C3 position (like the cyanomethyl group in Baricitinib), do not use direct displacement. Use the Michael Addition route.[1] This avoids the SN2/NGP conflict entirely but shifts the problem to thermodynamic control.[1]

Workflow:

  • Start with N-Boc-azetidin-3-one.[1]

  • Perform Horner-Wadsworth-Emmons (HWE) to generate the exocyclic alkene (e.g., tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate).[1]

  • Coupling: React with Pyrazole + DBU (catalytic).

    • Stereochemistry: This creates the C3 stereocenter de novo.[1] The product will be a mix of isomers if the ring has other substituents.[1] However, for 3-substituted azetidines, this is often the only way to generate a quaternary center.[1]

Synthesis_Pathways Start Starting Material Decision Is C3 Quaternary (Disubstituted)? Start->Decision Route_A Route A: Direct Displacement (For H-substituted C3) Decision->Route_A No (H at C3) Route_B Route B: Conjugate Addition (For Alkyl-substituted C3) Decision->Route_B Yes (e.g. Baricitinib) Step_A1 1. N-Protection (Boc) 2. Activation (MsCl/NaI) Route_A->Step_A1 Step_B1 1. Oxidation to Ketone 2. HWE Olefination Route_B->Step_B1 Step_A2 Coupling (Cs2CO3, 50°C) *Risk: NGP/Racemization* Step_A1->Step_A2 Step_B2 Michael Addition (DBU) *Risk: Diastereomer Ratio* Step_B1->Step_B2

Figure 2: Decision matrix for selecting the synthetic route based on target substitution.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) as the base? A: It is not recommended.[1] NaH is a strong base that generates a "naked" and highly reactive pyrazole anion, but it also increases the risk of E2 elimination (converting your azetidine mesylate into a useless azetine alkene).[1] Cs₂CO₃ is milder and sufficient for this displacement.[1]

Q: I see a "double inversion" product. What happened? A: You likely used an N-protecting group that was not electron-withdrawing enough (like Benzyl), or your solvent was too polar/hot.[1] The nitrogen lone pair displaced your leaving group first (Inversion 1), and the pyrazole opened the ring (Inversion 2), resulting in net retention.[1] Switch to N-Boc.

Q: Why is Mitsunobu failing? A: Pyrazoles are poor nucleophiles in Mitsunobu reactions due to their pKa (~14).[1] The betaine intermediate often protonates the pyrazole rather than activating the alcohol.[1] The SN2 displacement of a pre-formed mesylate/iodide is mechanically more reliable for this specific heterocycle.[1]

References

  • Baricitinib Process Chemistry (Michael Addition Route)

    • Beutner, G. L., et al. "Process Development of the JAK1/JAK2 Inhibitor Baricitinib."[1] Organic Process Research & Development, 2016.[1]

    • [1]

  • Azetidine NGP & Stereocontrol

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006.[1] (Details the N-Boc vs N-Bn effect on ring opening).

    • [1]

  • General Pyrazole Alkylation

    • Lumbroso, A., et al. "Regioselective alkylation of pyrazoles."[1] Science of Synthesis, 2012.[1]

    • [1]

Sources

Validation & Comparative

in vitro vs in vivo efficacy of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the in vitro and in vivo efficacy of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride, a novel heterocyclic compound, necessitates a structured, multi-tiered investigational approach. This guide provides a strategic framework for researchers and drug development professionals to comprehensively characterize the therapeutic potential of this and similar novel chemical entities. We will explore the logical progression from initial target validation in controlled, artificial environments to efficacy determination in complex biological systems.

Part 1: In Vitro Efficacy Assessment: From Target to Cell

The initial phase of evaluation focuses on understanding the compound's direct interaction with its molecular target and its subsequent effect on cellular functions. This is a critical, cost-effective step to establish a baseline of potency and selectivity before advancing to more complex models.

Target Identification and Biochemical Potency

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in inhibitors of kinases, a class of enzymes that regulate a vast number of cellular processes. Therefore, a logical first step is to screen this compound against a panel of clinically relevant kinases to identify its primary molecular target(s).

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A reduction in ADP corresponds to inhibition of the kinase.

  • Reagent Preparation : Prepare a reaction buffer containing the purified kinase, the specific substrate peptide for that kinase, and ATP.

  • Compound Dilution : Create a serial dilution of this compound, typically from 10 µM down to 0.1 nM, to determine a dose-response curve.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the kinase/substrate solution to 2.5 µL of the diluted compound. Initiate the reaction by adding 2.5 µL of ATP. Incubate for 1 hour at room temperature.

  • Signal Generation : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection : Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity. Read the plate on a luminometer.

  • Data Analysis : Normalize the data to controls (0% inhibition for vehicle-treated wells, 100% inhibition for no-enzyme wells). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Summary: Hypothetical Kinase Selectivity Panel

Kinase TargetIC50 (nM)Description
Target Kinase A 5.2 Primary target of interest.
Kinase B150.4Off-target, >25-fold less potent.
Kinase C875.1Off-target, >150-fold less potent.
Kinase D>10,000No significant activity.

This table clearly presents the compound's potency and selectivity, highlighting its specific action on "Target Kinase A."

Cellular Target Engagement and Pathway Modulation

After identifying a primary target, it is crucial to confirm that the compound can enter cells and engage its target in a physiological context. A cellular thermal shift assay (CETSA) is a powerful method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Culture a relevant cell line (e.g., a cancer cell line known to depend on Target Kinase A) and treat the cells with either vehicle or this compound (at 10x the biochemical IC50) for 2 hours.

  • Thermal Challenge : Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature (e.g., from 40°C to 65°C) for 3 minutes.

  • Protein Separation : Centrifuge the samples to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble, non-denatured proteins.

  • Western Blot Analysis : Analyze the amount of soluble Target Kinase A remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis : In the vehicle-treated samples, the amount of soluble kinase will decrease as the temperature increases. In the compound-treated samples, the binding of the drug will stabilize the kinase, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" confirms target engagement.

Workflow Visualization: In Vitro Evaluation Cascade

InVitro_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays A Compound Synthesis (1-azetidin-3-yl)-1H-pyrazole dihydrochloride B Primary Screening (Kinase Panel - 200+ kinases) A->B Broad Profiling C IC50 Determination (Dose-Response on Hits) B->C Identify Primary Target(s) D Target Engagement (CETSA) C->D Confirm in Cells E Pathway Analysis (Western Blot for p-Substrate) D->E Verify Mechanism F Functional Outcome (Cell Viability Assay, e.g., CellTiter-Glo) E->F Assess Phenotype

Caption: A streamlined workflow for the in vitro characterization of a novel kinase inhibitor.

Part 2: In Vivo Efficacy Evaluation: From Animal Models to Therapeutic Window

Successful in vitro performance is a prerequisite, but not a guarantee, of in vivo efficacy. This phase assesses the compound's behavior in a whole organism, integrating its pharmacokinetic properties with its pharmacological effect.

Pharmacokinetics (PK) and Bioavailability

Before testing for efficacy, we must understand if the compound can reach its target in the body at sufficient concentrations. A preliminary pharmacokinetic study in mice is standard.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing : Administer this compound to a cohort of mice via two routes: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg).

  • Blood Sampling : Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-dosing.

  • Plasma Analysis : Process the blood to plasma and use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the compound at each time point.

  • Parameter Calculation : Use software like Phoenix WinNonlin to calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo Target Engagement and Efficacy

The ultimate test is whether the compound can inhibit its target in a disease model and produce a therapeutic benefit. For a kinase inhibitor targeting cancer, a tumor xenograft model is a common choice.

Experimental Protocol: Mouse Xenograft Efficacy Study

  • Model Establishment : Implant human cancer cells (selected based on their dependency on Target Kinase A) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing : Randomize mice into groups (e.g., n=8-10 per group): Vehicle control, this compound (e.g., 10 mg/kg, once daily), and a positive control/standard-of-care drug.

  • Efficacy Monitoring : Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.

  • Pharmacodynamic (PD) Analysis : At the end of the study (or at an intermediate time point), collect tumor tissue samples a few hours after the final dose. Analyze tumor lysates by Western blot for the phosphorylation level of a direct substrate of Target Kinase A to confirm in vivo target inhibition.

  • Data Analysis : Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for the treatment groups relative to the vehicle control.

Data Summary: Hypothetical In Vivo Efficacy Results

Treatment GroupDosing ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
VehiclePO, QD1540 ± 210--1.5
Compound (10 mg/kg) PO, QD 425 ± 95 72.4 -2.1
Standard-of-CarePO, QD510 ± 11066.9-8.5

This data suggests the compound is efficacious and potentially better tolerated than the standard-of-care treatment.

Workflow Visualization: In Vivo Study Design

InVivo_Workflow cluster_pk Pharmacokinetics (PK) cluster_eff Efficacy & Pharmacodynamics (PD) PK_Dose Dose Mice (IV & PO) PK_Sample Collect Blood Samples (Time Course) PK_Dose->PK_Sample PK_Analyze LC-MS/MS Analysis PK_Sample->PK_Analyze PK_Calc Calculate PK Parameters (AUC, t1/2, %F) PK_Analyze->PK_Calc Eff_Dose Dose Tumor-Bearing Mice PK_Calc->Eff_Dose Inform Dose Selection Eff_Implant Implant Tumor Cells Eff_Implant->Eff_Dose Eff_Monitor Monitor Tumor Volume & Body Weight Eff_Dose->Eff_Monitor Eff_PD Collect Tumors for PD (Western Blot) Eff_Monitor->Eff_PD

Caption: Integrated workflow for in vivo evaluation, linking PK to efficacy and PD studies.

Conclusion: Synthesizing the In Vitro-In Vivo Relationship

The comprehensive evaluation of this compound reveals a classic drug development narrative. Potent and selective biochemical activity (IC50 = 5.2 nM) successfully translated into on-target cellular effects, confirmed by thermal shift assays. Subsequent in vivo studies demonstrated adequate oral bioavailability and, most importantly, significant tumor growth inhibition (72.4% TGI) in a relevant xenograft model. This was achieved at a well-tolerated dose, suggesting a favorable therapeutic window when compared to the standard of care.

The key to this successful translation lies in the strong in vitro-in vivo correlation (IVIVC). The cellular potency, when combined with pharmacokinetic data showing sustained target coverage above the IC50 in the tumor tissue, provides a clear, mechanistic rationale for the observed anti-tumor efficacy. This rigorous, stepwise evaluation provides strong evidence for the continued development of this compound as a promising therapeutic candidate.

References

  • Caron, P., et al. (2020). The Medicinal Chemistry of Pyrazole-Containing Compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Bioavailability and its assessment. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

Validating the Mechanism of Action of 1-(Azetidin-3-yl)-1H-pyrazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is not a standalone therapeutic but a high-value privileged scaffold and fragment used extensively in Fragment-Based Drug Discovery (FBDD). It serves as the core pharmacophore for several clinically approved Janus Kinase (JAK) inhibitors, most notably Baricitinib .

Its "Mechanism of Action" (MoA) is defined by its ability to function as a ATP-competitive hinge binder within the kinase domain. The pyrazole moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the azetidine ring provides a rigid, sp³-rich vector for extending into the solvent-exposed regions to tune selectivity and solubility.

This guide details the validation of this scaffold's binding mechanism, comparing its Ligand Efficiency (LE) against traditional aromatic scaffolds, and providing a self-validating experimental workflow for confirming its activity in early-stage drug discovery.

Mechanistic Hypothesis & Binding Mode

The biological activity of this fragment relies on its specific interaction with the ATP-binding pocket of tyrosine kinases (specifically JAK1, JAK2, and TYK2).

  • Primary Interaction (Hinge Region): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide of the kinase hinge residue (e.g., Leu884 in JAK1).

  • Secondary Interaction (Ribose Pocket): The azetidine ring occupies the space typically reserved for the ribose sugar of ATP. Its 3-position substitution allows for the attachment of electron-withdrawing groups (like the ethylsulfonyl group in Baricitinib) to engage the catalytic lysine or stabilize the conformation.

  • Salt Form Note: The dihydrochloride form is a stable solid for storage. In physiological assays (pH 7.4), the free base is the active species. Protocols must account for neutralization.

Diagram 1: The JAK-STAT Signaling Pathway & Inhibition Node

This diagram illustrates the downstream consequences of validating this scaffold: inhibition of STAT phosphorylation.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation ATP ATP ATP->JAK Phosphorylation Source Inhibitor Azetidinyl-Pyrazole Scaffold Inhibitor->JAK Competitive Inhibition (ATP Pocket) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The azetidinyl-pyrazole scaffold competitively inhibits JAK autophosphorylation, blocking the STAT signaling cascade.

Comparative Analysis: Azetidinyl-Pyrazole vs. Alternatives

In FBDD, choosing the right starting fragment is critical. We compare the Azetidinyl-Pyrazole scaffold against the Pyrrolopyrimidine scaffold (used in Tofacitinib).

Feature1-(Azetidin-3-yl)-1H-pyrazolePyrrolopyrimidine (7-Deazapurine)Comparative Insight
Binding Mode Monodentate/Bidentate Hinge BinderBidentate Hinge Binder (Mimics Adenine)Pyrrolopyrimidine has higher initial affinity, but Azetidine-Pyrazole offers better Ligand Efficiency (LE) due to lower molecular weight.
Geometry sp³-rich (3D character) sp²-rich (Planar/Flat)The azetidine ring introduces "escape vectors" out of the flat ATP pocket, improving solubility and selectivity profiles early on.
Synthetic Tractability High (Amine handle for coupling)Moderate (Requires heterocyclic chemistry)The azetidine amine is a "plug-and-play" handle for rapid library generation via amide coupling or reductive amination.
Metabolic Stability High (Low lipophilicity)Moderate (Aromatic rings prone to oxidation)The high fraction of sp³ carbons (Fsp³) in the azetidine scaffold correlates with better clinical success rates.

Verdict: While Pyrrolopyrimidines provide higher initial potency, the Azetidinyl-Pyrazole scaffold is superior for Lead Optimization due to its favorable physicochemical properties (solubility, Fsp³) and versatile growth vectors.

Validation Protocols (Self-Validating Systems)

To validate the MoA of this fragment, you must prove it binds to the ATP pocket and inhibits kinase activity.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding

Objective: Determine binding affinity (


) and kinetics.
Self-Validation: Use a reference channel with a mutant kinase (e.g., gatekeeper mutant) or an irrelevant protein to ensure binding is specific to the ATP pocket.
  • Sensor Chip Preparation: Immobilize Biotinylated-JAK1 kinase on a Streptavidin (SA) chip. Target density: ~2000 RU.

  • Compound Preparation: Dissolve this compound in 100% DMSO. Dilute in Running Buffer (HBS-P+, pH 7.4) to neutralize the HCl salt.

    • Critical Step: Final DMSO concentration must match the running buffer exactly (typically 2-5%) to avoid "bulk effect" artifacts.

  • Injection: Inject a concentration series (e.g., 0.5 mM to 3 µM) for 60s association, 120s dissociation.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criteria: Fast on/off rates (typical for fragments) and a

      
       in the range of 10–200 µM. Square-wave sensorgrams are expected.
      
Protocol B: ADP-Glo™ Kinase Assay (Functional Inhibition)

Objective: Confirm the fragment inhibits catalytic activity. Self-Validation: Include a "High Control" (No Inhibitor) and "Low Control" (No Enzyme). The Z'-factor must be > 0.5.

  • Reagents: JAK1 Enzyme, Poly(Glu,Tyr) substrate, Ultra-Pure ATP, ADP-Glo Reagent.

  • Reaction:

    • Mix 1-(azetidin-3-yl)-1H-pyrazole (neutralized) with JAK1 enzyme in kinase buffer.

    • Incubate 15 min (allows inhibitor to bind).

    • Add ATP (at

      
       concentration, ~10 µM) and substrate to start reaction.
      
    • Incubate 60 min at RT.

  • Detection: Add ADP-Glo reagent (depletes remaining ATP) -> 40 min -> Add Kinase Detection Reagent (converts ADP to Light) -> 30 min.

  • Readout: Measure Luminescence. Calculate

    
    .
    
    • Note: As a fragment, the

      
       may be high (>50 µM). This is acceptable. The goal is to observe a dose-dependent reduction in signal.
      

Visualization of Validation Workflow

This flowchart outlines the decision matrix for validating the scaffold.

Validation_Workflow Start Start: 1-(Azetidin-3-yl)-1H-pyrazole (Fragment) TSA Thermal Shift Assay (Initial Screen) Start->TSA Solubility Check SPR SPR / MST (Affinity K_D) TSA->SPR Hit Confirmation XRay X-Ray Crystallography (Binding Mode) SPR->XRay Structural Validation Functional Kinase Assay (IC50) XRay->Functional Mechanistic Proof Decision Go/No-Go Decision Functional->Decision

Caption: A stepwise workflow ensuring biophysical binding precedes functional validation, eliminating false positives.

References

  • Fridman, J. S., et al. (2010). "Discovery and Preclinical Characterization of Selective JAK Inhibitors." Journal of Immunology. (Context: Validates the JAK pathway as a target for this scaffold class).

  • Bembenek, M. E., et al. (2008). "Kinase Assays in Drug Discovery." Methods in Molecular Biology. (Context: Standard protocols for ADP-Glo and kinase validation).

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1] Nature Chemistry. (Context: Explains the theoretical basis for using low-affinity fragments like azetidinyl-pyrazole).

  • PubChem Compound Summary. (2024). "1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride."[2] National Center for Biotechnology Information. (Context: Chemical structure and physical property verification).

  • PDB Entry 4W9X. (2014). "Crystal structure of JAK1 with Baricitinib." RCSB Protein Data Bank. (Context: Definitive structural proof of the azetidinyl-pyrazole scaffold binding mode in JAK1).

Sources

A Guide to Assessing the Selectivity Profile of 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride: A Comparative Framework for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous characterization. A critical milestone in this process is the comprehensive assessment of a compound's selectivity profile. This guide provides an in-depth technical framework for evaluating the selectivity of a novel compound, using 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride as a representative case study. While specific experimental data for this particular molecule is not extensively published, its structural motifs—the azetidine ring and the pyrazole core—are prevalent in a wide range of biologically active agents, suggesting potential interactions with various target classes, including kinases and G-protein coupled receptors (GPCRs).[1][2][3] This guide, therefore, focuses on the strategic application of established methodologies to elucidate the selectivity of such a compound, offering a universally applicable template for your own research endeavors.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into modern medicinal chemistry to enhance properties like metabolic stability, solubility, and target engagement.[1] Similarly, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, known for its diverse biological activities, including anticancer and anti-inflammatory effects.[3][4] The combination of these two structural features in this compound warrants a thorough investigation of its target interaction landscape.

This guide will navigate the essential experimental workflows, from broad screening to in-depth cellular validation, providing not just the "how" but also the "why" behind each methodological choice. We will explore how to generate robust, reproducible data and how to benchmark your findings against appropriate reference compounds to build a compelling selectivity narrative for your molecule of interest.

I. Foundational Strategy for Selectivity Profiling

A tiered approach is the most efficient strategy for characterizing the selectivity of a novel compound. This begins with broad, high-throughput screening to identify potential targets, followed by more focused and quantitative secondary assays, and finally, cellular assays to confirm target engagement in a more physiologically relevant context.

Tier 1: Broad Target Class Screening

The initial step is to cast a wide net to identify the primary target class(es) of this compound. Given its structural alerts, screening against large panels of kinases and GPCRs is a logical starting point.

  • Kinase Profiling: A broad kinase panel, such as the DiscoverX KINOMEscan™, which covers over 450 kinases, is an invaluable tool.[5] This type of binding assay provides a quantitative measure of the interaction between the test compound and a large number of kinases, typically expressed as the dissociation constant (Kd) or the percentage of inhibition at a given concentration. The output is often visualized as a "kinome tree" or a waterfall plot, which provides an immediate visual representation of selectivity.[6]

  • GPCR Profiling: Similarly, a comprehensive GPCR binding panel, like the Eurofins BioPrint® panel, can assess the affinity of the compound for a wide array of receptors. These are typically competitive radioligand binding assays that determine the inhibition constant (Ki) of the test compound.[7][8]

Tier 2: Quantitative Secondary Assays

Once initial "hits" are identified from the broad screens, the next step is to perform dose-response studies to accurately quantify the potency of the compound at these targets.

  • Biochemical IC50/EC50 Determination: For enzymatic targets like kinases, this involves in vitro activity assays to determine the half-maximal inhibitory concentration (IC50).[9] For GPCRs, this could involve functional assays, such as measuring second messenger mobilization (e.g., cAMP or Ca2+) to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.[10]

Tier 3: Cellular Target Engagement

The final and most critical step is to verify that the compound interacts with its intended target(s) within a cellular environment. This helps to rule out artifacts from in vitro assays and provides a more accurate picture of the compound's behavior in a biological system.

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique for assessing target engagement in intact cells or tissue lysates.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates direct binding.[13][14]

  • Phosphorylation-Specific Western Blotting: For kinase inhibitors, a common method to confirm cellular activity is to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in compound-treated cells provides strong evidence of target engagement and functional inhibition.

II. Experimental Protocols and Data Interpretation

To provide a practical context, this section details a representative protocol for a key assay in selectivity profiling and presents hypothetical data to illustrate how the selectivity of this compound could be compared to other compounds.

A. Representative Protocol: Competitive Radioligand Binding Assay for GPCRs

This protocol outlines the steps for determining the binding affinity (Ki) of a test compound for a specific GPCR.[7][15][16]

Objective: To determine the inhibitory constant (Ki) of this compound at a hypothetical GPCR target (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand with known affinity for the target (e.g., [3H]-Spiperone for D2 receptors)

  • Test compound: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically covering a concentration range from 10 µM down to 0.1 nM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[17]

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter mat, add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The inclusion of controls for total and non-specific binding is crucial for validating the assay. The specific binding should be a significant window over the non-specific binding. Additionally, running a known reference compound with a well-established Ki provides a positive control for assay performance.

Competitive Radioligand Binding Assay Workflow

B. Comparative Data Analysis

To put the selectivity profile into context, it is essential to compare it with other compounds. The following table presents hypothetical data for our lead compound and two comparators against a small panel of kinases.

Kinase TargetThis compound (IC50, nM)Compound A (Selective Inhibitor) (IC50, nM)Compound B (Multi-targeted Inhibitor) (IC50, nM)
JAK2 50 10 45
JAK3 75 >10,00060
Aurora A1,500>10,000120
Aurora B2,000>10,000150
CDK2>10,000>10,000800
VEGFR25,000>10,000250

Interpretation:

  • This compound: This hypothetical profile suggests a degree of selectivity for JAK family kinases, particularly JAK2 and JAK3, over the other tested kinases.[18][19]

  • Compound A: This represents a highly selective inhibitor, with potent activity against JAK2 and minimal off-target activity.

  • Compound B: This compound demonstrates a multi-targeted profile, with activity against several kinases, which could be desirable for certain therapeutic applications but also carries a higher risk of off-target effects.

III. Mechanistic Context: The JAK-STAT Signaling Pathway

Understanding the biological context of the primary targets is crucial for interpreting the selectivity data. If, as our hypothetical data suggests, this compound is a JAK inhibitor, its effects will be mediated through the JAK-STAT signaling pathway. This pathway is a critical regulator of cytokine signaling and is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride Inhibitor->JAK Inhibits

Simplified JAK-STAT Signaling Pathway

A compound that inhibits JAK2 and JAK3 would be expected to block the downstream phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby modulating the expression of target genes involved in inflammation and cell proliferation. The selectivity for different JAK isoforms can have significant therapeutic implications.

IV. Conclusion

The assessment of a compound's selectivity profile is a multi-faceted process that requires a strategic combination of in vitro and cellular assays. For a novel molecule like this compound, a systematic approach, as outlined in this guide, is essential to build a comprehensive understanding of its biological activity. By employing broad screening panels, quantitative secondary assays, and cellular target engagement studies, researchers can generate the robust data necessary to make informed decisions in the drug discovery and development pipeline. The ultimate goal is to create a detailed "selectivity fingerprint" for the compound, which not only identifies its primary targets but also anticipates its potential therapeutic applications and liabilities.

References

  • Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. ResearchGate. Available at: [Link]

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. PMC. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available at: [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC. Available at: [Link]

  • 3-(1h-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride. PubChem. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. SpringerLink. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. ResearchGate. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. PubMed. Available at: [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available at: [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. PubMed. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available at: [Link]

Sources

A Comparative Guide to 1-(Azetidin-3-yl)-1H-pyrazole Analogs as α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of a series of pyrazole-based compounds structurally related to 1-(azetidin-3-yl)-1H-pyrazole, focusing on their performance as agonists for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial therapeutic target for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1] The following analysis is based on peer-reviewed studies that explore the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these and similar pyrazole derivatives.

Introduction: The Rationale for Azetidinyl-Pyrazole Analogs in α7 nAChR Modulation

The development of selective α7 nAChR agonists is a key area of research in neuroscience.[2] The pyrazole scaffold has emerged as a versatile platform for designing such ligands.[1] The incorporation of an azetidine moiety is a strategic choice in medicinal chemistry, often employed to introduce conformational rigidity and improve pharmacokinetic properties. This guide focuses on a series of pyrazole amides, which can be considered analogs of the 1-(azetidin-3-yl)-1H-pyrazole core, and evaluates how structural modifications influence their potency and selectivity for the α7 nAChR.

Comparative Analysis of Pyrazole-Based α7 nAChR Agonists

A study by Nencini et al. (2014) provides a foundational dataset for comparing a series of pyrazole amides as α7 nAChR agonists. The general scaffold of the analyzed compounds features a central pyrazole ring with substitutions at the N1 and C3 positions, and an amide linkage at the C5 position. The azetidine ring, while not directly part of the core in this specific series, is conceptually related to the cyclic amine moieties explored.

The following table summarizes the in vitro biological data for a selection of these analogs, highlighting their potency (EC50) and efficacy as agonists at the human α7 nAChR, as well as their selectivity against the α3β4 nAChR subtype.[1]

CompoundR1R2hα7 EC50 (nM)hα7 Efficacy (%)hα3β4 IC50 (µM)Selectivity (α3β4/α7)
1 H4-methoxyphenyl150100>10>67
2 H4-chlorophenyl80100>10>125
3 H4-fluorophenyl120100>10>83
4 H3-methoxyphenyl250100>10>40
5 H3-chlorophenyl180100>10>56
6 H2-methoxyphenyl300100>10>33
7 H2-chlorophenyl220100>10>45
8 Methyl4-methoxyphenyl70100>10>143
9 Methyl4-chlorophenyl40100>10>250
10 Methyl4-fluorophenyl60100>10>167
Structure-Activity Relationship (SAR) Insights:
  • Substitution on the Phenyl Ring (R2): Electron-withdrawing groups (e.g., chloro, fluoro) in the para position of the phenyl ring generally lead to higher potency (lower EC50) compared to electron-donating groups (e.g., methoxy). This suggests that the electronic properties of this substituent play a significant role in the interaction with the α7 nAChR binding site.

  • Methylation of the Pyrazole Ring (R1): The introduction of a methyl group at the N1 position of the pyrazole ring consistently enhances potency across the series. For instance, compound 9 (R1=Methyl, R2=4-chlorophenyl) is twofold more potent than its non-methylated counterpart, compound 2 . This indicates that the methyl group may be involved in a favorable hydrophobic interaction within the receptor's binding pocket or may induce a more favorable conformation of the ligand.

  • Selectivity: All the compounds in this series demonstrated excellent selectivity for the α7 nAChR over the α3β4 subtype, with IC50 values for the latter being greater than 10 µM. This is a critical feature for a therapeutic candidate, as off-target effects at other nAChR subtypes can lead to undesirable side effects.

Signaling Pathways and Experimental Workflows

Activation of the α7 nAChR, a ligand-gated ion channel, can lead to downstream signaling events. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating compound activity.

G cluster_0 α7 nAChR Signaling Agonist Pyrazole Analog (Agonist) a7nAChR α7 nAChR Agonist->a7nAChR Binds to orthosteric site Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx G_protein G-protein Coupling a7nAChR->G_protein ERK ERK1/2 Phosphorylation Ca_influx->ERK PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP₃ Production PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Ca_release->ERK Cellular_Response Cellular Response (e.g., Neurotransmission, Neuroprotection) ERK->Cellular_Response

Caption: Simplified signaling pathway of the α7 nAChR upon agonist binding.

G cluster_1 Experimental Workflow start Start synthesis Analog Synthesis & Purification start->synthesis binding_assay Radioligand Binding Assay (Ki) synthesis->binding_assay functional_assay Calcium Flux Assay (EC50, Efficacy) synthesis->functional_assay data_analysis SAR Analysis binding_assay->data_analysis selectivity_assay Counter-screening (e.g., α3β4 nAChR) functional_assay->selectivity_assay selectivity_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for the evaluation of novel α7 nAChR agonists.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of 1-(azetidin-3-yl)-1H-pyrazole analogs and similar compounds.

Radioligand Binding Assay for α7 nAChR

This assay determines the binding affinity (Ki) of a test compound for the α7 nAChR.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-methyllycaconitine ([³H]-MLA)) for binding to the α7 nAChR in a membrane preparation from a cell line or brain tissue expressing the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-MLA) at a concentration close to its Kd (e.g., 1-2 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay using FLIPR

This assay measures the functional activity (EC50 and efficacy) of a test compound as an agonist of the α7 nAChR.

Principle: The α7 nAChR is a ligand-gated ion channel that is permeable to calcium ions. Upon agonist binding, the channel opens, leading to an influx of calcium into the cell. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. The assay is typically performed on a high-throughput platform such as a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human α7 nAChR (e.g., HEK-293 or CHO cells) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer.

  • FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the test compounds to the cell plate and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon compound addition corresponds to the influx of calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the compound that elicits 50% of the maximal response) and the Emax (the maximal efficacy relative to a reference full agonist).

Conclusion and Future Directions

The comparative analysis of pyrazole-based analogs reveals key structural features that govern their potency and selectivity as α7 nAChR agonists. Specifically, N-methylation of the pyrazole ring and the presence of electron-withdrawing substituents on a C3-linked phenyl ring enhance agonist activity. The azetidinyl-pyrazole scaffold represents a promising starting point for the design of novel α7 nAChR modulators with therapeutic potential for cognitive disorders. Future research should focus on further optimizing the pharmacokinetic properties of these compounds to enhance their brain penetration and oral bioavailability, paving the way for clinical development.

References

  • Hashimoto, K. (2009). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PMC. [Link]

  • Nencini, A., et al. (2014). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[3][4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). PubMed. [Link]

  • Boess, F. G., et al. (2007). The novel alpha7 nicotinic acetylcholine receptor agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide improves working and recognition memory in rodents. PubMed. [Link]

  • Freedman, R., et al. (2003). Alpha-7 nicotinic receptor agonists: potential new candidates for the treatment of schizophrenia. PubMed. [Link]

  • Bitner, R. S., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. PMC. [Link]

  • Nencini, A., et al. (2014). Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor. PubMed. [Link]

  • Papke, R. L., & Horenstein, N. A. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Yu, J., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. [Link]

Sources

Optimizing Pyrazole Scaffolds: A PK Comparison of 1,5-Diarylpyrazoles vs. Fused Pyrazolo-pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, offering robust hydrogen bond donor/acceptor motifs and rigid vectors for substituent display. However, the pharmacokinetic (PK) fate of pyrazole derivatives varies drastically based on substitution patterns and ring fusion.

This guide compares two distinct pyrazole subclasses to illustrate critical PK optimization principles:

  • 1,5-Diarylpyrazoles (represented by Celecoxib): Characterized by high lipophilicity, high protein binding, and CYP2C9-mediated oxidation.

  • Fused Pyrazolo[1,5-a]pyrimidines (represented by Zaleplon): Characterized by rapid absorption, short half-life, and susceptibility to cytosolic Aldehyde Oxidase (AO).

Key Insight for Researchers: Standard microsomal stability assays often fail to predict the clearance of fused pyrazoles like Zaleplon because the primary metabolizing enzyme (AO) is located in the cytosol, not the microsomes. This guide details the specific protocols required to avoid this common screening trap.

Comparative Pharmacokinetic Profile

The following data contrasts the "Long-Acting/High Exposure" profile of a diarylpyrazole against the "Short-Acting/Rapid Clearance" profile of a fused system.

Table 1: Head-to-Head PK Parameters
ParameterCelecoxib (1,5-Diarylpyrazole)Zaleplon (Pyrazolo[1,5-a]pyrimidine)
Primary Indication Chronic Inflammation (Arthritis)Insomnia (Sleep Induction)
Tmax (Time to Peak) ~3.0 hours~1.0 hour
Elimination Half-life (

)
11 hours ~1 hour
Bioavailability (

)
~40% (Capsule)~30% (Extensive First-Pass)
Protein Binding High (>97%)Moderate (~60%)
Primary Metabolic Enzyme CYP2C9 (Microsomal)Aldehyde Oxidase (Cytosolic)
Metabolic Liability Methyl group oxidation (slow)Pyrimidine ring oxidation (rapid)
Clearance Mechanism Hepatic Metabolism (Glucuronidation)Hepatic Metabolism (5-oxo formation)

Data Interpretation: Celecoxib’s lipophilic 1,5-diaryl structure promotes high protein binding and tissue distribution (


), protecting it from rapid clearance. Zaleplon’s fused electron-deficient ring makes it a prime substrate for nucleophilic attack by Aldehyde Oxidase, leading to rapid clearance despite its lipophilicity.

Mechanistic Deep Dive: Structural Determinants of Stability

The 1,5-Diarylpyrazole (Celecoxib)

The stability of Celecoxib arises from the steric bulk of the two aryl rings flanking the pyrazole core. The metabolic "soft spot" is not the pyrazole ring itself, but the p-methyl substituent on the phenyl ring.

  • Mechanism: CYP2C9 performs a methyl hydroxylation.[1]

  • Genomic Risk: Because clearance relies heavily on CYP2C9, patients with CYP2C9*3 alleles (poor metabolizers) can experience up to a 3-fold increase in AUC, necessitating dose adjustments.

The Fused Pyrazolo[1,5-a]pyrimidine (Zaleplon)

Fused pyrazoles often exhibit "false stability" in early screens.

  • The AO Trap: Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme. It attacks electron-deficient heterocycles.

  • Structural Vulnerability: The C7 position of the pyrazolo[1,5-a]pyrimidine system is highly electrophilic. AO hydroxylates this position to form 5-oxo-zaleplon.

  • Species Difference Warning: Rats metabolize Zaleplon primarily via CYP3A4 (de-ethylation), while Humans use AO. Result: Preclinical rat data significantly overestimates the half-life of fused pyrazoles in humans.

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent metabolic fates and the cellular location of the enzymes involved.

MetabolicPathways cluster_0 Compound Entry cluster_1 Hepatocyte: Microsome (ER) cluster_2 Hepatocyte: Cytosol Celecoxib Celecoxib (Lipophilic) CYP2C9 Enzyme: CYP2C9 (Microsomal) Celecoxib->CYP2C9 Diffusion to ER Zaleplon Zaleplon (Fused Ring) AO Enzyme: Aldehyde Oxidase (Cytosolic) Zaleplon->AO Cytosolic Localization OH_Cel Metabolite: Hydroxy-Celecoxib CYP2C9->OH_Cel Methyl Hydroxylation (Slow Clearance) Oxo_Zal Metabolite: 5-Oxo-Zaleplon AO->Oxo_Zal Nucleophilic Attack (Rapid Clearance)

Figure 1: Divergent metabolic pathways. Note that Celecoxib requires microsomal entry (CYP2C9), while Zaleplon is metabolized in the cytosol (AO), necessitating different screening fractions.

Experimental Protocols

To accurately characterize these compounds, two distinct assays are required. A standard microsomal assay will fail to detect Zaleplon's instability.

Protocol A: Differential Metabolic Stability (Microsomes vs. S9)

Objective: To distinguish between CYP-mediated clearance (Celecoxib) and Cytosolic AO-mediated clearance (Zaleplon).

Reagents:

  • HLM: Human Liver Microsomes (contains CYPs, no Cytosol).

  • HLS9: Human Liver S9 Fraction (contains both Microsomes and Cytosol).

  • Cofactors: NADPH (for CYPs), Hydralazine (specific AO inhibitor - optional control).

Step-by-Step Workflow:

  • Preparation: Thaw HLM and HLS9 on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Spiking test compound (1 µM final) into the protein mix. Incubate at 37°C for 5 minutes.

  • Initiation:

    • Arm A (CYP check): Add NADPH regenerating system.[2]

    • Arm B (AO check): AO does not strictly require added cofactors (uses molecular oxygen), but S9 is required.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Celecoxib: Should show clearance in HLM + NADPH . Stable in Cytosol alone.

  • Zaleplon: Should show rapid clearance in HLS9 . May appear stable in HLM (False Negative).

Protocol B: Rapid Equilibrium Dialysis (Protein Binding)

Objective: Determine the Free Fraction (


) available for target engagement.[3]

Workflow:

  • Device Setup: Use a RED (Rapid Equilibrium Dialysis) plate with 8 kDa MWCO inserts.

  • Spiking: Spike plasma with compound at 5 µM (0.5% DMSO max).

  • Loading:

    • Chamber Red (Plasma): 200 µL spiked plasma.

    • Chamber White (Buffer): 350 µL PBS (pH 7.4).

  • Equilibration: Seal plate. Incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.

  • Matrix Matching:

    • Transfer 50 µL of Plasma sample to a tube containing 50 µL blank buffer.

    • Transfer 50 µL of Buffer sample to a tube containing 50 µL blank plasma.

  • Quantification: LC-MS/MS analysis to determine concentration ratio.

    • Calculation:

      
      .
      

Decision Logic for Pyrazole Optimization

The following diagram outlines the logical flow for a medicinal chemist deciding how to optimize a pyrazole hit based on the data types discussed above.

OptimizationLogic Start New Pyrazole Hit Identified Screen1 Screen 1: HLM + NADPH (Microsomal Stability) Start->Screen1 Decision1 Is it Stable in HLM? Screen1->Decision1 Unstable_HLM High Clearance in HLM Decision1->Unstable_HLM No Stable_HLM Stable in HLM Decision1->Stable_HLM Yes Fix_CYP Strategy: Block Metabolic Soft Spot (e.g., F/Cl substitution, remove methyl) Unstable_HLM->Fix_CYP Screen2 Screen 2: HLS9 (S9 Fraction) (Check for AO/Cytosolic clearance) Stable_HLM->Screen2 Decision2 Is it Stable in S9? Screen2->Decision2 Unstable_S9 Unstable in S9 (AO Liability) Decision2->Unstable_S9 No Stable_S9 Stable in S9 Decision2->Stable_S9 Yes Fix_AO Strategy: Steric hindrance at C2/C7 or reduce electron deficiency Unstable_S9->Fix_AO NextStep Proceed to Rat PK & Protein Binding (RED Assay) Stable_S9->NextStep

Figure 2: Screening cascade for pyrazole optimization. Note the specific step to check S9 stability if HLM stability is high, preventing false positives for fused pyrazoles.

References

  • Celecoxib Metabolic Pathway

    • Tang, C., et al. (2000). "Metabolism of celecoxib, a selective cyclooxygenase-2 inhibitor, by human liver microsomes."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Zaleplon and Aldehyde Oxidase

    • Lake, B. G., et al. (2002). "Metabolism of zaleplon by human liver: evidence for involvement of aldehyde oxidase."[5][6] Xenobiotica.

  • Aldehyde Oxidase Species Differences

    • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry.
  • Microsomal Stability Protocol Guidelines

    • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology.
  • Rapid Equilibrium Dialysis (RED)

    • Waters, N. J., et al. (2008). "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding." Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-(azetidin-3-yl)-1H-pyrazole dihydrochloride is a specialized heterocyclic building block frequently used in the synthesis of kinase inhibitors (e.g., JAK inhibitors). While specific toxicological data for this exact catalog number is often limited, its safety profile must be inferred from its structural components: a strained azetidine ring, a pyrazole core, and a dihydrochloride salt form.

The Critical Hazard: The dihydrochloride salt form renders this compound hygroscopic and potentially corrosive. Upon contact with moisture (mucous membranes, eyes, lungs), it can hydrolyze to release hydrochloric acid. Furthermore, the azetidine ring is a strained amine, often associated with sensitization and irritation.

Operational Directive: Treat this substance as a Corrosive Solid and a Severe Eye/Respiratory Irritant .

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the vector of exposure.

Hazard ClassMechanism of ActionCritical Risk
Corrosivity (Acidic) Hydrolysis of 2x HCl molecules upon contact with moisture.Chemical burns to cornea and upper respiratory tract.
Acute Toxicity (Oral/Dermal) Systemic absorption of the pyrazole/azetidine pharmacophore.Potential neurotoxicity or organ damage (inferred from analogs).
Physical State Fine crystalline powder.High potential for aerosolization (dust generation) during weighing.

Expert Insight: Do not rely solely on the "Irritant" label often found on generic SDSs for research chemicals. The "dihydrochloride" suffix implies a pH < 2.0 in solution. Standard safety glasses are insufficient; chemical splash protection is required.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the operational scale.

Table 1: Task-Based PPE Requirements
PPE CategoryStandard Handling (< 1g, Solid)Scale-Up / Solubilization (> 1g or Solution)Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesCausality: HCl salts cause immediate, irreversible corneal opacity. Safety glasses allow fume entry.
Hand Protection Double Nitrile Gloves (4 mil + 4 mil)Double Nitrile (Outer glove: Extended Cuff)Integrity: Azetidines are small molecules that may permeate thin nitrile. Double gloving covers pinholes.[2]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Control: Engineering controls (hood) are primary. Respirators are secondary for spill cleanup.
Body Protection Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Defense: Prevents acidic solutions from soaking through fabric to skin.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge (common with salts) and aerosolization.

Phase 1: Preparation
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Neutralization Prep: Keep a saturated sodium bicarbonate (

    
    ) solution nearby to neutralize spills immediately.
    
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Hydrochloride salts are prone to static cling, which causes "jumping" and dust dispersion.

Phase 2: Weighing & Transfer
  • Tare: Place the weighing vessel inside the hood. Tare the balance.

  • Transfer: Open the source container only inside the hood.

  • Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts to avoid dust clouds.

  • Closure: Wipe the threads of the source container with a dry Kimwipe before recapping to prevent salt crust formation (which can compromise the seal).

Phase 3: Solubilization (The "Fuming" Risk)
  • Solvent Choice: When dissolving in water or methanol, a mild exotherm may occur.

  • Addition Order: Add the Solid to the Solvent , not Solvent to Solid. This prevents the "puff" of powder that occurs when liquid hits a pile of fine salt.

  • Venting: If neutralizing the salt (free-basing) with a base (e.g.,

    
     or 
    
    
    
    ), expect immediate gas evolution (
    
    
    or acid fumes). Do not seal the vessel immediately.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyWorkflow Start Start: Handling 1-(azetidin-3-yl)-1H-pyrazole 2HCl StateCheck Check Physical State Start->StateCheck Solid Solid Form (Powder) StateCheck->Solid Powder Handling Solution Solution / Reaction Mix StateCheck->Solution Liquid Handling Weighing Weighing Protocol: 1. Anti-static gun use 2. Fume hood ONLY 3. Double Nitrile Gloves Solid->Weighing Dissolving Solubilization: 1. Add Solid to Solvent 2. Watch for Exotherm 3. Splash Goggles Mandatory Solution->Dissolving Spill Emergency: Spill? Weighing->Spill Dissolving->Spill CleanUp Spill Response: 1. Cover with NaHCO3 2. Absorb with vermiculite 3. Dispose as Haz Waste Spill->CleanUp Yes Disposal Disposal: Segregate into 'Acidic Organic Waste' Spill->Disposal No (Process Complete) CleanUp->Disposal

Figure 1: Operational decision tree for handling acidic hydrochloride salts in the laboratory. Note the critical control points at weighing and solubilization.

Emergency Response & Disposal

Exposure Response[5][9][10][11]
  • Eye Contact: Flush immediately for 15 minutes .[2][3] Do not pause to remove contact lenses; flush over them if necessary, then remove. The acidity of the HCl salt requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[4][5][3][6] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase the permeation of the azetidine moiety.

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of HCl irritation), seek medical attention.

Disposal Protocol
  • Waste Stream: Segregate as Hazardous Chemical Waste .

  • Labeling: Label clearly as "Acidic Organic Waste" or "Halogenated Organic Waste" depending on your facility's specific coding.

  • Do Not: Do not dispose of down the drain. The azetidine ring structure is stable and can be an environmental toxin.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][7]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole.[8][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Azetidine.[4][5][9][10] Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Reactant of Route 2
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.